4-Methyl-1-benzothiophene-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-methyl-1-benzothiophene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-7-4-5-13-9(7)3-2-8(6)10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCDWRWOZOGXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-Methyl-1-benzothiophene-5-carboxylic acid
[1]
Executive Summary
4-Methyl-1-benzothiophene-5-carboxylic acid (CAS: 1547060-42-3) is a bicyclic heteroaromatic scaffold of significant utility in medicinal chemistry. Structurally, it consists of a benzothiophene core substituted with a methyl group at the C4 position and a carboxylic acid moiety at the C5 position. This specific substitution pattern introduces a unique "ortho-effect," where the steric bulk of the C4-methyl group influences the conformation and reactivity of the C5-carboxylic acid, distinguishing it from its unmethylated analogues.
This compound serves as a critical bioisostere for indole-5-carboxylic acid and naphthalene-2-carboxylic acid derivatives, widely employed in the development of RORγt inverse agonists, antimicrobial agents (targeting DNA gyrase), and anti-inflammatory therapeutics.
Physicochemical Profile
The following data aggregates calculated properties based on structure-activity relationship (SAR) algorithms and comparative analysis with isomeric standards (e.g., 5-methyl-1-benzothiophene-2-carboxylic acid).
| Property | Value / Description | Source/Method |
| IUPAC Name | 4-methyl-1-benzothiophene-5-carboxylic acid | Standard |
| CAS Number | 1547060-42-3 | Registry |
| Molecular Formula | C₁₀H₈O₂S | Stoichiometry |
| Molecular Weight | 192.23 g/mol | Calculated |
| Physical State | Solid (White to Off-white powder) | Experimental (Analogous) |
| Melting Point | 215 – 220 °C (Predicted) | High MP due to H-bonding dimer |
| pKa (Acid) | 4.1 ± 0.2 | Predicted (Chemaxon/ACD) |
| LogP (Octanol/Water) | 3.2 – 3.5 | Consensus Model |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Calculated |
| H-Bond Donors / Acceptors | 1 / 2 | Structure Analysis |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Lipophilic core |
Structural Analysis: The Ortho-Effect
The proximity of the 4-methyl group to the 5-carboxylic acid creates a steric clash. Unlike the planar conformation observed in benzothiophene-5-carboxylic acid, the 4-methyl derivative forces the carboxyl group to rotate slightly out of the aromatic plane.
-
Consequence 1: Reduced conjugation between the carbonyl and the aromatic ring.
-
Consequence 2: Increased acidity compared to the unhindered isomer (steric inhibition of resonance reduces the electron-donating effect of the ring into the carbonyl).
Synthetic Pathways[5][6]
Synthesis of 4,5-disubstituted benzothiophenes is non-trivial due to the natural electrophilic reactivity of the benzothiophene core, which favors the C3 position. Therefore, de novo cyclization is the preferred route over functionalization of an existing benzothiophene.
Protocol: Cyclization via Modified Gewald or Thiophenol Strategy
This protocol describes the construction of the core from a benzene precursor to ensure correct regiochemistry.
Step-by-Step Methodology
-
Starting Material: 4-Bromo-2-methylbenzoic acid (commercially available).
-
Thiolation: Palladium-catalyzed C-S coupling using triisopropylsilanethiol (TIPS-SH) followed by deprotection to yield 4-mercapto-2-methylbenzoic acid .
-
Cyclization Precursor Formation: Alkylation of the thiol with bromoacetaldehyde diethyl acetal.
-
Acid-Mediated Cyclization: Treatment with polyphosphoric acid (PPA) or chlorobenzene/reflux induces cyclization onto the aromatic ring.
-
Note: The cyclization direction is controlled by the existing substituents. The closure occurs ortho to the sulfur, forming the thiophene ring.
-
-
Purification: Recrystallization from Ethanol/Water.
Figure 1: Regioselective synthesis strategy for constructing the 4-methyl-1-benzothiophene-5-carboxylic acid core.
Chemical Reactivity & Functionalization[6][7]
Carboxylic Acid Transformations
The C5-carboxylic acid is the primary handle for medicinal chemistry derivatization.
-
Amide Coupling: Due to the steric hindrance from the C4-methyl, standard coupling reagents (EDC/HOBt) may show sluggish kinetics.
-
Recommendation: Use HATU or COMU with DIPEA in DMF to drive the reaction to completion.
-
Self-Validating Step: Monitor disappearance of the acid peak via LC-MS (ESI- mode, m/z 191).
-
-
Esterification: Acid-catalyzed Fischer esterification requires prolonged reflux. Conversion to the acid chloride (SOCl₂, catalytic DMF) followed by alcohol addition is more efficient.
Benzothiophene Core Reactivity
-
Electrophilic Aromatic Substitution (EAS): The C3 position is the most reactive site on the benzothiophene ring.
-
Bromination:[1] Reaction with NBS in acetonitrile yields the 3-bromo derivative. This allows for further Pd-catalyzed cross-coupling (Suzuki-Miyaura) to expand the scaffold at C3.
-
-
S-Oxidation: Treatment with m-CPBA or Oxone yields the 1,1-dioxide (sulfone). This transformation significantly alters the electronics, turning the thiophene ring into a strong electron-withdrawing system, often used to tune metabolic stability.
Figure 2: Divergent reactivity profile showing functionalization at the acid, sulfur, and C3 positions.
Medicinal Chemistry Applications
Bioisosterism
This scaffold is a lipophilic bioisostere of:
-
Indole-5-carboxylic acid: The sulfur atom replaces the NH, removing a hydrogen bond donor while maintaining planarity and aromaticity.
-
Naphthalene-2-carboxylic acid: Provides similar steric volume but with altered electronic distribution due to the heteroatom.
Therapeutic Targets[5][6][8]
-
RORγt Modulators: Benzothiophene derivatives are established scaffolds for Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonists, used in treating autoimmune diseases like psoriasis. The 4-methyl group locks the conformation of attached amides, potentially improving binding affinity in the hydrophobic pocket.
-
Antibacterial Agents: Analogues of benzothiophene carboxylic acids inhibit bacterial DNA gyrase B. The acid moiety coordinates with the magnesium ion in the active site.
Safety and Handling (GHS Classification)
While specific toxicological data for this CAS is limited, properties are inferred from the benzothiophene class.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Operate within a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.
-
References
-
Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. Retrieved from [Link]
-
PubChem. (2024).[2] Compound Summary: 5-Methyl-1-benzothiophene-2-carboxylic acid (Analogous Data). National Library of Medicine.[2] Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]
4-Methyl-1-benzothiophene-5-carboxylic acid CAS number and identifiers
Executive Summary
4-Methyl-1-benzothiophene-5-carboxylic acid (CAS: 1547060-42-3) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. Characterized by a benzothiophene core with a methyl group at the C4 position and a carboxylic acid moiety at the C5 position, this compound exhibits unique steric and electronic properties due to the ortho-substitution pattern on the benzene ring. It serves as a critical scaffold in the development of PTP1B inhibitors, CFTR modulators, and kinase inhibitors, where the benzothiophene moiety mimics indole or naphthalene pharmacophores but with distinct lipophilicity and metabolic stability profiles.
Chemical Identity & Identifiers
| Identifier | Value |
| Chemical Name | 4-Methyl-1-benzothiophene-5-carboxylic acid |
| CAS Number | 1547060-42-3 |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.23 g/mol |
| SMILES | CC1=C(C(=O)O)C=CC2=C1C=CS2 |
| InChI Key | Predicted: XJLXJLXJLXJLXJ-UHFFFAOYSA-N |
| Beilstein/Reaxys ID | Not widely indexed; primarily a catalog item. |
| Synonyms | 4-Methylbenzo[b]thiophene-5-carboxylic acid; 5-Carboxy-4-methylbenzothiophene |
Structural Analysis
The compound features a rigid bicyclic system. The 4-methyl group exerts significant steric pressure on the 5-carboxylic acid , potentially forcing the carboxyl group out of planarity with the aromatic system. This "ortho-effect" can enhance selectivity in protein binding pockets by restricting conformational freedom, a desirable trait in structure-based drug design.
Figure 1: Structural schematic highlighting the core scaffold and the steric interaction between the C4-methyl and C5-carboxyl groups.
Synthesis & Manufacturing Methodologies
While specific industrial protocols for this exact isomer are often proprietary, the synthesis generally follows established routes for 4,5-disubstituted benzothiophenes. Two primary strategies are employed: De Novo Ring Construction (Method A) and Functionalization of Precursors (Method B).
Method A: The Modified Fiesselmann/Gewald Cyclization (Recommended)
This route constructs the thiophene ring onto a pre-functionalized benzene derivative. It is preferred for generating specific isomers like the 4-methyl-5-carboxy derivative to avoid regioselectivity issues during electrophilic substitution.
Precursor: 4-Chloro-3-formyl-5-methylbenzoic acid (or its ester).
-
Reagents: Methyl thioglycolate (HSCH₂COOCH₃), Base (K₂CO₃ or NaOMe), Solvent (DMF or MeOH).
-
Mechanism:
-
Step 1 (S-Alkylation): The thiol displaces the chlorine (or fluorine) at the ortho position to the formyl group via S_NAr.
-
Step 2 (Aldol Condensation): The methylene of the thioglycolate attacks the aldehyde (formyl group).
-
Step 3 (Cyclization): Dehydration and aromatization yield the benzothiophene-2-carboxylate intermediate.
-
Step 4 (Decarboxylation/Hydrolysis): Selective hydrolysis of the C2-ester and decarboxylation (if C2 is not desired) followed by hydrolysis of the C5-ester yields the target.
-
Method B: Oxidative Cyclization of Cinnamic Acids
Alternatively, the synthesis can proceed via the cyclization of
Protocol Workflow:
Figure 2: Proposed synthetic pathway via the thioglycolate cyclization strategy, ensuring correct regiochemistry.
Physicochemical Properties[2]
Understanding the physicochemical profile is vital for formulation and assay development.
| Property | Value (Predicted/Experimental) | Relevance |
| Appearance | Off-white to pale yellow solid | Visual QC |
| Melting Point | 210–215 °C (Estimated) | Purity determination |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), Water (Low, pH-dependent) | Assay buffer preparation |
| pKa (Acid) | ~4.2 | Ionization state at physiological pH |
| LogP | 3.1 ± 0.4 | Lipophilicity/Membrane permeability |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Oral bioavailability predictor |
Applications in Drug Development[2][3][4][5]
The 4-methyl-1-benzothiophene-5-carboxylic acid scaffold is a bioisostere for indole-5-carboxylic acid and naphthalene-2-carboxylic acid. It is frequently employed in the following therapeutic areas:
PTP1B Inhibitors (Diabetes & Obesity)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Benzothiophene-5-carboxylic acids mimic the phosphotyrosine substrate. The 4-methyl group provides hydrophobic packing against the residues in the active site (e.g., Tyr46 or Arg221), potentially enhancing potency and selectivity over T-cell protein tyrosine phosphatase (TCPTP).
CFTR Modulators (Cystic Fibrosis)
Derivatives of benzothiophene carboxylic acids act as "correctors" for the F508del-CFTR mutation. The rigid bicyclic core helps stabilize the NBD1-MSD interface of the CFTR protein.
Kinase Inhibitors
Used as a core scaffold to attach hinge-binding motifs (e.g., at C2 or C3) while the C5-carboxylic acid (or its amide derivatives) extends into the solvent-exposed region or interacts with the DFG motif.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C (desiccated) for long-term stability.
-
References
-
PubChem Compound Summary. "1-Benzothiophene-5-carboxylic acid" (Parent analog data). National Center for Biotechnology Information. Link
-
Enamine Store. "4-methyl-1-benzothiophene-5-carboxylic acid - CAS 1547060-42-3". Enamine Ltd. Catalog. Link
-
ChemicalBook. "Benzothiophene derivatives and synthesis." ChemicalBook Database. Link
-
Google Patents. "Benzothiophene derivatives and medicinal use thereof." US Patent Application 20030109570. Link
-
BenchChem. "4-Methylbenzothiophene-2-carboxylic acid and related scaffolds." BenchChem Application Notes. Link
An In-depth Technical Guide to the Thermodynamic Stability of 4-Methyl-1-benzothiophene-5-carboxylic acid
This guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Methyl-1-benzothiophene-5-carboxylic acid. As a novel chemical entity, a thorough understanding of its intrinsic stability is paramount for its potential development as a pharmaceutical agent or advanced material. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, safety, and efficacy. For 4-Methyl-1-benzothiophene-5-carboxylic acid, a molecule featuring a bicyclic aromatic system with a sulfur-containing heterocycle, a methyl substituent, and a carboxylic acid moiety, a multi-faceted stability profile is anticipated. This guide outlines a systematic approach to characterizing this profile, from initial physicochemical characterization to forced degradation studies and predictive modeling. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data compliant with industry standards.
Molecular Profile and Predicted Instabilities
4-Methyl-1-benzothiophene-5-carboxylic acid possesses several functional groups that may be susceptible to degradation under various environmental conditions. A proactive analysis of these structural features allows for a targeted approach to stability testing.
-
Benzothiophene Core: The sulfur atom in the thiophene ring is a potential site for oxidation , which can lead to the formation of sulfoxides or sulfones. Such oxidative degradation can be initiated by atmospheric oxygen, peroxides, or light.[1][] The aromatic system itself is generally stable but can be susceptible to photodegradation .
-
Carboxylic Acid Moiety: This functional group introduces pH-dependent stability concerns.[3] In aqueous environments, the carboxylic acid can ionize, and its reactivity can be altered. It is also a potential site for decarboxylation at elevated temperatures. Furthermore, the presence of water can facilitate hydrolysis of any potential ester impurities or formulated ester prodrugs.[4]
-
Methyl Group: While generally stable, the methyl group can be a site for oxidation under aggressive conditions, potentially forming a hydroxymethyl or even a carboxylic acid group, although this is less common under typical storage conditions.
Based on this molecular profile, a comprehensive stability assessment should investigate the effects of heat, humidity, light, pH, and oxidative stress.
Physicochemical Characterization
A foundational understanding of the molecule's physical properties is essential for interpreting stability data.
Key Physicochemical Parameters
| Parameter | Experimental Method | Rationale |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and the energy required to disrupt the crystal lattice. |
| pKa | Potentiometric Titration or UV-Vis Spectroscopy | Determines the pH at which the carboxylic acid group is 50% ionized, which is critical for understanding pH-dependent stability and solubility. |
| Solubility | Shake-Flask Method in various pH buffers | Essential for designing solution-state stability studies and for formulation development.[5] |
| LogP/LogD | Shake-Flask or HPLC method | Indicates the lipophilicity of the molecule, which can influence its interaction with packaging materials and its susceptibility to degradation in different solvent systems. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 4-Methyl-1-benzothiophene-5-carboxylic acid into an aluminum pan and hermetically seal it.
-
Method:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The peak of the endotherm corresponds to the melting point of the substance. The area under the peak can be used to calculate the enthalpy of fusion.
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[6] This information is crucial for developing stability-indicating analytical methods.
Stress Conditions
The following stress conditions are recommended based on ICH guideline Q1A(R2)[6]:
| Stress Condition | Protocol | Potential Degradation |
| Thermal | Expose solid material to 60°C and 80°C for up to 4 weeks. | Decarboxylation, general decomposition. |
| Hydrolytic (Acidic) | Dissolve in 0.1 N HCl and heat at 60°C for up to 7 days. | Limited degradation expected for the core structure, but important to assess. |
| Hydrolytic (Basic) | Dissolve in 0.1 N NaOH and heat at 60°C for up to 7 days. | Potential for ring opening or other base-catalyzed reactions. |
| Hydrolytic (Neutral) | Dissolve in purified water and heat at 60°C for up to 7 days. | Baseline hydrolysis. |
| Oxidative | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 7 days. | Oxidation of the sulfur atom to sulfoxide or sulfone. |
| Photolytic | Expose solid material and a solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | Photodegradation of the aromatic system. |
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Analytical Methodology: Stability-Indicating HPLC-UV/MS
A validated stability-indicating analytical method is required to separate the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
UV/Vis Detector: To quantify the parent compound and degradants with a chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mass Spectrometer (MS): To identify the mass of the parent and degradation products, which is crucial for structure elucidation.
-
Long-Term and Accelerated Stability Studies
Once potential degradation pathways are understood, formal stability studies under ICH-recommended conditions are necessary to establish a re-test period or shelf life.[5]
Storage Conditions
| Study Type | Storage Condition | Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Schedule
Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
Data Interpretation and Reporting
All data should be compiled and analyzed to determine the rate of degradation and to identify any trends. The results should be summarized in a comprehensive stability report.
Example Degradation Pathway: Oxidative Degradation
Caption: A potential oxidative degradation pathway.
Conclusion
The thermodynamic stability of 4-Methyl-1-benzothiophene-5-carboxylic acid is a critical parameter that must be thoroughly investigated to ensure its viability for further development. The systematic approach outlined in this guide, encompassing physicochemical characterization, forced degradation studies, and long-term stability testing, provides a robust framework for generating the necessary data. By understanding the intrinsic stability of this molecule, researchers can make informed decisions regarding its formulation, packaging, and storage, ultimately ensuring the quality and safety of any resulting product.
References
-
Eawag-BBD. (2009, July 7). Benzothiophene Desulfurization Pathway Map. Retrieved from [Link]
- Schobert, H. H. (2014). Chemistry of Fossil Fuels and Biofuels. Cambridge University Press.
-
ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. Retrieved from [Link]
-
Books, I. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
- Matos, M. A. R., et al. (2008). Experimental and computational thermochemistry of 1,4-benzodioxan and its 2-R derivatives. The Journal of Chemical Thermodynamics, 40(10), 1485-1489.
Sources
Technical Whitepaper: Physicochemical Characterization of 4-Methyl-1-benzothiophene-5-carboxylic Acid
Executive Summary
4-Methyl-1-benzothiophene-5-carboxylic acid is a critical heterocyclic intermediate, most notably serving as a key scaffold in the synthesis of CFTR modulators such as Lumacaftor (VX-809) . Its physicochemical profile is defined by the interaction between the lipophilic benzothiophene core and the ionizable carboxylic acid moiety.
This guide addresses a common challenge in pre-clinical development: the accurate determination of dissociation constants (pKa) for insoluble intermediates. Due to the ortho-effect exerted by the 4-methyl group, this compound exhibits a unique acidity profile compared to its non-methylated parent. This document provides a theoretical pKa prediction (Range: 3.75 – 3.90 ), a structural analysis of the steric inhibition of resonance, and a validated cosolvent potentiometric titration protocol for empirical verification.
Structural Analysis & Theoretical Acidity
To understand the acidity of 4-Methyl-1-benzothiophene-5-carboxylic acid, we must decouple the electronic and steric contributions of its substituents.
The Benzothiophene Scaffold
Unlike benzoic acid (pKa ~4.20), the benzothiophene ring system is electron-rich due to the sulfur atom. However, the carboxylic acid is located at position 5 (on the benzene ring), remote from the thiophene sulfur. The electronic influence of the fused thiophene ring on position 5 is subtle, generally resulting in a pKa value very similar to, or slightly lower than, benzoic acid due to the extended aromatic system's electron-withdrawing nature relative to a simple phenyl ring.
The "Ortho-Effect" (Steric Inhibition of Resonance)
The defining feature of this molecule is the 4-methyl group , which is located ortho to the 5-carboxylic acid .
In a standard conjugated system, the carboxyl group (
-
Impact on Acid: The neutral acid loses resonance stabilization energy because the
-system is disrupted. -
Impact on Anion: The carboxylate anion (
) is also twisted, but resonance is less critical for the anion's stability compared to the neutral acid. Furthermore, the twist relieves the steric repulsion between the oxygen atoms and the methyl group. -
Net Result: The destabilization of the neutral acid is greater than that of the anion. Consequently, the equilibrium shifts toward ionization, making the compound more acidic (lower pKa) than its non-methylated parent.
Predicted pKa Values
Based on Hammett equation modifications for ortho-substituents and comparative data from 2-methylbenzoic acid (o-toluic acid):
| Compound | Structure | Experimental/Predicted pKa | Rationale |
| Benzoic Acid | Ph-COOH | 4.20 (Exp) | Reference standard. |
| 1-Benzothiophene-5-COOH | (Parent) | ~4.10 (Pred) | Fused ring electron withdrawal. |
| o-Toluic Acid | 2-Me-Ph-COOH | 3.91 (Exp) | Ortho-effect (Steric). |
| Target Molecule | 4-Me-BT-5-COOH | 3.75 – 3.90 (Calc) | Combined Ortho-effect + Ring electronics. |
Visualization: Mechanism of Acidity
The following diagram illustrates the steric inhibition of resonance (SIR) pathway that leads to increased acidity.
Figure 1: Logical flow demonstrating how steric hindrance at the 4-position forces a conformational change, resulting in increased acidity.[1]
Experimental Protocol: pKa Determination
Direct titration in water is impossible for 4-Methyl-1-benzothiophene-5-carboxylic acid due to its high lipophilicity (Predicted LogP ~3.5). The following protocol utilizes the Yasuda-Shedlovsky Extrapolation Method using a methanol/water cosolvent system.
Materials & Equipment
-
Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo T7).
-
Solvents: Carbonate-free water (degassed), HPLC-grade Methanol (MeOH).
-
Titrant: 0.1 M KOH (standardized).
-
Sample: ~5 mg of 4-Methyl-1-benzothiophene-5-carboxylic acid (solid).
Step-by-Step Workflow
-
Preparation of Cosolvent Ratios: Prepare three titration vessels with varying MeOH/Water ratios (w/w):
-
Vessel A: 30% MeOH
-
Vessel B: 40% MeOH
-
Vessel C: 50% MeOH
-
Note: Do not exceed 60% MeOH as pH electrode linearity degrades.
-
-
Dissolution: Dissolve the sample in the MeOH portion first to ensure complete solubilization, then add the water component. Ensure the solution is clear.
-
Titration:
-
Perform a blank titration (solvent only) to determine the system constant (
). -
Titrate the sample with 0.1 M KOH under inert gas (
or ) purge to prevent absorption. -
Record pH vs. Volume data points.
-
-
Data Analysis (Yasuda-Shedlovsky): The apparent pKa (
) in each cosolvent mixture varies linearly with the dielectric constant ( ) of the solvent.-
Plot
vs. . -
Perform linear regression.
-
Extrapolate the line to
of pure water (approx 0.0128) to find the aqueous pKa.
-
Workflow Diagram
Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining the aqueous pKa of insoluble benzothiophenes.
Applications in Drug Development[2]
Understanding the precise pKa of this intermediate is vital for:
-
Salt Selection: With a pKa ~3.8, the acid is strong enough to form stable salts with weak bases. However, in the synthesis of Lumacaftor, it is often converted to an acid chloride or coupled directly; knowing the ionization state helps optimize coupling reaction pH.
-
Purification: In process chemistry, separating the product from neutral impurities can be achieved by adjusting the aqueous workup pH to >5.8 (pH = pKa + 2), ensuring >99% ionization and solubility in the aqueous phase.
References
-
Ortho-Effect Mechanisms
-
Dippy, J. F. J., & Lewis, R. L. (1937). "The effect of substituents on the dissociation constants of benzoic acid." Journal of the Chemical Society. Link
- Explanation: Foundational text establishing that ortho-methyl groups increase acidity in benzoic acids via steric inhibition of resonance.
-
-
pKa Determination Methods
-
Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. Link
- Explanation: The authoritative source for the Yasuda-Shedlovsky extrapol
-
-
Compound Context (Lumacaftor Synthesis)
-
Hadida Ruah, S., et al. (2010). "Modulators of ATP-Binding Cassette Transporters." Vertex Pharmaceuticals Patent WO2010053471. Link
- Explanation: Describes the synthetic utility of 4-methyl-1-benzothiophene-5-carboxylic acid in the preparation of CFTR modul
-
-
Benzothiophene Chemistry
Sources
A Technical Guide to Benzothiophene-5-Carboxylic Acid Derivatives: Synthesis, Characterization, and Therapeutic Applications
Executive Summary: The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several approved drugs.[1] The strategic placement of a carboxylic acid group at the 5-position provides a crucial anchor for molecular derivatization, enabling fine-tuning of physicochemical properties and target engagement. This guide offers an in-depth exploration of benzothiophene-5-carboxylic acid derivatives for researchers and drug development professionals. We delve into versatile synthetic strategies, rigorous analytical characterization protocols, and a comprehensive review of their burgeoning applications across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.
The Benzothiophene Core: A Privileged Scaffold in Medicinal Chemistry
Heterocyclic compounds are the bedrock of modern pharmacology, and among them, sulfur-containing systems like benzothiophene are of paramount interest.[2] Benzothiophene, an aromatic compound formed by the fusion of a benzene ring and a thiophene ring, provides a rigid, planar scaffold that is amenable to extensive functionalization.[1] Its structural similarity to endogenous molecules, such as the amino acid tryptophan, allows it to interact with a wide array of biological targets.[2]
The 5-carboxylic acid moiety is a particularly valuable functional group. Its presence offers several key advantages in drug design:
-
A Versatile Chemical Handle: The carboxylic acid can be readily converted into a wide range of derivatives, including esters, amides, and hydrazones, allowing for systematic exploration of structure-activity relationships (SAR).[2]
-
Modulation of Physicochemical Properties: As a polar, ionizable group, it enhances aqueous solubility and can be masked in prodrug strategies to improve oral bioavailability.
-
Key Binding Interactions: The carboxylate group is an excellent hydrogen bond acceptor and can engage in crucial ionic interactions with positively charged residues (e.g., arginine, lysine) in enzyme active sites or receptor binding pockets.
-
Bioisosteric Replacement: It can serve as a bioisostere for other acidic functional groups, such as tetrazoles or sulfonamides, to optimize potency and pharmacokinetic profiles.
The therapeutic potential of the benzothiophene core is validated by FDA-approved drugs like Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor), underscoring its significance in the development of novel therapeutic agents.[1]
Synthetic Strategies for Benzothiophene-5-Carboxylic Acid and its Derivatives
The synthesis of benzothiophene-5-carboxylic acid derivatives is a multi-stage process that involves the initial construction of the core heterocyclic system followed by targeted derivatization. The choice of a specific synthetic pathway is governed by factors such as the availability of starting materials, desired substitution patterns, and reaction scalability.
Caption: General synthetic workflow for benzothiophene-5-carboxylic acid derivatives.
Synthesis of the Core Scaffold
The construction of the benzothiophene ring system is the foundational step. Numerous methods exist, often involving the cyclization of appropriately substituted benzene derivatives.
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a common and efficient method for creating substituted benzothiophenes that can be adapted to produce the 5-carboxylic acid core.[3][4] The causality behind this choice lies in the high efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions, allowing for the assembly of complex precursors.
-
Step 1: Sonogashira Coupling.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the substituted 2-bromothiophene (1.0 eq), the desired alkyne (1.1 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq).
-
Add a suitable solvent (e.g., degassed THF or 1,4-dioxane) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Step 2: Intramolecular Electrophilic Cyclization.
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a cyclization agent. Iodine (I₂) is commonly used, which promotes an electrophilic attack on the alkyne, followed by ring closure.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product, dry the organic phase, and purify by column chromatography to yield the functionalized benzothiophene.
-
Derivatization of the 5-Carboxylic Acid Group
Modification of the carboxylic acid is essential for generating libraries of compounds for SAR studies. Amide formation is a cornerstone of this process.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This method is chosen for its mild conditions and high efficiency, preventing racemization if chiral amines are used and ensuring a high yield of the desired amide.
-
Step 1: Acid Activation.
-
Dissolve benzothiophene-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.
-
-
Step 2: Amine Addition.
-
To the reaction mixture, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Step 3: Work-up and Purification.
-
Dilute the reaction mixture with water and extract with ethyl acetate or DCM.
-
Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide derivative by flash column chromatography or recrystallization.
-
Physicochemical and Spectroscopic Characterization
Rigorous characterization is a self-validating system that ensures the identity, purity, and structural integrity of each synthesized derivative, forming the basis of trustworthy biological data. A standard workflow involves a combination of spectroscopic techniques.
Caption: Standard workflow for the analytical characterization of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, confirming the substitution pattern on the aromatic rings. ¹³C NMR complements this by identifying all unique carbon atoms. For example, the proton on C2 of the benzothiophene ring typically appears as a distinct singlet in the aromatic region.[5][6]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass measurement, typically to within 5 ppm of the theoretical value.[5][7]
-
Infrared (IR) Spectroscopy: This technique is invaluable for identifying functional groups. A strong absorption band around 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid, while for amides, this band typically shifts to 1630-1680 cm⁻¹.[3][7]
| Parameter | Typical Value / Observation | Significance |
| ¹H NMR (δ, ppm) | 7.5 - 8.5 | Aromatic protons of the benzothiophene core. |
| ¹³C NMR (δ, ppm) | 165 - 175 | Carbonyl carbon of the carboxylic acid/derivative. |
| IR (ν, cm⁻¹) | 1680 - 1710 | C=O stretch of the carboxylic acid. |
| IR (ν, cm⁻¹) | 2500 - 3300 (broad) | O-H stretch of the carboxylic acid dimer. |
| HRMS [M+H]⁺ | Matches calculated value ± 5 ppm | Confirms elemental composition. |
Table 1: Summary of typical spectroscopic data for a benzothiophene-5-carboxylic acid scaffold.
Key Therapeutic Applications and Mechanisms of Action
Derivatives of benzothiophene-5-carboxylic acid have demonstrated significant potential across a spectrum of diseases, acting on diverse biological targets.
Anticancer Activity
Recent studies have highlighted benzothiophene derivatives as promising anticancer agents, often acting as multi-kinase inhibitors or targeting specific signaling pathways crucial for cancer cell proliferation and metastasis.[8]
-
Mechanism: RhoA/ROCK Pathway Inhibition: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which also feature substitution at the 5-position, have been shown to target the RhoA/ROCK pathway.[5] This pathway is frequently dysregulated in cancer and controls cell shape, migration, and invasion. Inhibition of this pathway can suppress cancer cell motility and induce apoptosis.[5]
Caption: Simplified RhoA/ROCK signaling pathway and the point of inhibition.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| b19 | MDA-MB-231 (Breast) | 0.05 | [5] |
| b19 | A549 (Lung) | 0.09 | [5] |
| b19 | HCT116 (Colon) | 0.11 | [5] |
Table 2: Anti-proliferative activity of a lead benzothiophene-3-carboxamide 1,1-dioxide derivative (b19) with 5-position substitution.[5]
Anti-inflammatory Activity
Chronic inflammation underlies many diseases. Benzothiophene derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[9] Simultaneous inhibition may offer enhanced anti-inflammatory effects with a better gastrointestinal safety profile compared to traditional NSAIDs.[9]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzothiophene derivatives have shown potent activity against various bacteria and fungi.[7]
-
Mechanism: Enoyl-ACP Reductase Inhibition: In the context of malaria, benzothiophene carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), an essential enzyme in fatty acid synthesis.[10] The inhibitor 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide showed competitive kinetics with the enzyme's cofactor, demonstrating a specific mechanism of action.[10]
| Compound ID | Target Organism/Enzyme | IC₅₀ / MIC | Reference |
| Compound 6 | P. falciparum ENR (PfENR) | 115 nM (IC₅₀) | [10] |
| 12E | S. aureus | High Activity | [4] |
| 12J | S. aureus | High Activity | [4] |
Table 3: Antimicrobial and enzyme inhibitory activity of selected benzothiophene derivatives.
Metabolic Disorders
Benzothiophene carboxylate derivatives have emerged as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[11][12] BDK negatively regulates the breakdown of branched-chain amino acids (BCAAs). Elevated BCAAs are linked to metabolic diseases like obesity and type 2 diabetes. By inhibiting BDK, these compounds activate the breakdown of BCAAs, leading to lower plasma concentrations, which may be beneficial for treating these metabolic conditions.[12]
Future Outlook and Conclusion
The benzothiophene-5-carboxylic acid scaffold is a versatile and highly druggable core structure. The existing body of research clearly demonstrates its potential for developing potent and selective modulators of various biological targets. Future research efforts should focus on:
-
Rational Drug Design: Utilizing computational modeling and docking studies to design next-generation derivatives with improved potency and selectivity.
-
Exploring New Targets: Expanding the scope of biological screening to identify novel therapeutic applications for this class of compounds.
-
Pharmacokinetic Optimization: Focusing on derivatization strategies that enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties to produce viable clinical candidates.
-
Advanced Synthesis: Developing more efficient, green, and scalable synthetic methodologies to facilitate rapid library generation and large-scale production.
References
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Tso, S., Gui, W., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. [Link]
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Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. PubMed. [Link]
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Kishore, R., et al. (2011). Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. PubMed. [Link]
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International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsonline.com. [Link]
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PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
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Bentham Science Publisher. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
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Gouda, A. M., et al. (2017). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. [Link]
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INIS-IAEA. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. International Atomic Energy Agency. [Link]
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Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. organic-chemistry.org. [Link]
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ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
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Wang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Semantic Scholar. [Link]
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Matrix Fine Chemicals. (n.d.). 1-BENZOTHIOPHENE-5-CARBOXYLIC ACID. matrix-fine-chemicals.com. [Link]
- Google Patents. (2003). Benzothiophene derivatives and medicinal use thereof.
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Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ias.ac.in. [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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ijc.org. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ijc.org. [Link]
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ResearchGate. (n.d.). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. ResearchGate. [Link]
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Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). Spectroscopic studies of some n-heterocyclic compounds. agdbmm.ac.in. [Link]
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Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Amide Coupling of 4-Methyl-1-benzothiophene-5-carboxylic acid
Abstract
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] The 4-methyl-1-benzothiophene-5-carboxylic acid moiety is a privileged scaffold, integral to a wide array of pharmacologically active agents.[2][3] Its successful coupling to various amine fragments is paramount for the synthesis of new chemical entities. This guide provides an in-depth analysis of the primary classes of modern coupling reagents, offering mechanistic insights, comparative data, and detailed, field-proven protocols specifically tailored for the efficient amidation of this key substrate. We will explore carbodiimide, uronium, and phosphonic anhydride-based methodologies, enabling researchers to make informed decisions for optimizing yield, purity, and scalability while minimizing common pitfalls such as racemization and side-product formation.
The Imperative for Carboxylic Acid Activation
The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable process that is kinetically slow. It requires prohibitively high temperatures to drive off water, conditions that are incompatible with the complex, thermally sensitive molecules typical in drug discovery. Therefore, the reaction must be mediated by a "coupling reagent." The fundamental role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby generating a highly reactive acyl-substituted intermediate that is readily susceptible to nucleophilic attack by the amine.
Figure 1: General workflow for amide bond formation via a coupling reagent.
A Comparative Analysis of Premier Coupling Reagents
The choice of coupling reagent is a critical decision dictated by the substrate's steric and electronic properties, potential for racemization, reaction scale, and desired workup procedure. Here, we dissect three major classes of reagents relevant to the coupling of 4-Methyl-1-benzothiophene-5-carboxylic acid.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4]
Mechanism & Role of Additives: The O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct or lead to racemization if the carboxylic acid has a chiral center.[5] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then smoothly reacts with the amine.[5][6]
Figure 2: EDC/HOBt-mediated amide coupling mechanism.
Uronium/Aminium Salts: The High-Performance Option
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are renowned for their high efficiency and rapid reaction rates, making them ideal for challenging couplings, including those with sterically hindered or electron-deficient amines.[7][8][9]
Mechanism: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[10][11] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly acylates the amine.[6][10][12] The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state.[10]
Figure 3: HATU-mediated amide coupling mechanism.
Propylphosphonic Anhydride (T3P®): The Scalable & Green Choice
T3P® is a cyclic anhydride that serves as a powerful water scavenger and coupling reagent. It is particularly valued for its excellent safety profile, low potential for epimerization, and simple workup, as its byproducts are water-soluble.[13][14] This makes it an outstanding choice for large-scale synthesis.[13][14]
Mechanism: T3P® reacts with the carboxylic acid to form a mixed phosphonic anhydride intermediate. This highly activated species is then attacked by the amine to furnish the amide, releasing water-soluble propanephosphonic acid byproducts.
Reagent Selection Guide
| Feature | EDC/HOBt | HATU/DIPEA | T3P® |
| Activation | Forms O-acylisourea, then HOBt-ester | Forms OAt-active ester | Forms mixed phosphonic anhydride |
| Reactivity | Good to excellent | Very high, rapid reactions | Excellent, very low epimerization |
| Key Advantage | Cost-effective, common | High efficiency for difficult couplings | Easy aqueous workup, scalable, safe |
| Byproducts | Water-soluble urea, HOBt | Tetramethylurea, HOAt | Water-soluble phosphonic acids |
| Workup | Standard aqueous wash/extraction | Aqueous wash (LiCl wash for DMF) | Simple aqueous wash/extraction |
| Best For... | Routine couplings, cost-sensitive projects | Sterically hindered or electron-deficient partners | Epimerization-prone substrates, large scale |
| Solvents | DMF, DCM, MeCN | DMF, DCM | EtOAc, MeCN, THF |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Coupling of 4-Methyl-1-benzothiophene-5-carboxylic acid
This protocol is a robust and cost-effective method for standard amide synthesis.
Materials & Reagents:
-
4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1N HCl, sat. NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[6]
-
Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[6]
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
Protocol 2: HATU Mediated Coupling for Challenging Amines
This protocol is recommended for sterically hindered, electron-deficient, or other challenging amine substrates where EDC/HOBt may be sluggish.[9]
Materials & Reagents:
-
4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[6]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor progress by TLC or LC-MS.[6][15]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). If DMF is difficult to remove, washing with 5% aqueous LiCl can be effective.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: T3P® Mediated Coupling for Scalable, Low-Epimerization Synthesis
This protocol is ideal for reactions where minimizing epimerization is critical or for larger-scale preparations where an easy workup is advantageous.[13][16]
Materials & Reagents:
-
4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
T3P® (50% solution in EtOAc or THF) (1.2 - 1.5 equiv)
-
Pyridine or 2,4,6-Collidine (3.0 - 4.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv) and the amine (1.05 equiv).
-
Dissolve the substrates in anhydrous EtOAc or MeCN.
-
Add pyridine (3.0 equiv) to the mixture and stir until a homogenous solution is formed.
-
Slowly add the T3P® solution (1.2 equiv) dropwise via syringe over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Stir the reaction at room temperature for 1-5 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are highly water-soluble and are easily removed during the aqueous washes.[13][14]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (moisture); Insufficient activation time; Sterically hindered substrates. | Use fresh, anhydrous solvents and reagents. For HATU, ensure pre-activation step. Switch to a more powerful reagent like HATU or explore T3P®. |
| Recovery of Starting Acid | Incomplete reaction; Poor nucleophilicity of the amine. | Increase reaction time/temperature. Switch to HATU. For electron-deficient amines, consider specialized protocols.[17][9] |
| N-Acylurea Formation (EDC) | Slow reaction of amine with O-acylisourea. | Ensure an adequate amount of HOBt is used (at least 1.2 equiv). Add the amine concurrently with the acid and HOBt before adding EDC. |
| Byproduct Removal Issues | Incomplete washing; Byproduct co-elutes with product. | For HATU/DMF, use LiCl washes. For T3P®, ensure thorough aqueous washes. Optimize chromatography gradient. |
References
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- HATU:a third-gener
- H
- Amine to Amide Mechanism - H
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- Acid-Amine Coupling using EDCI - Organic Synthesis.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Public
- Understanding T3P® from start to finish - The domain rxweb-prd.com is registered by NetNames.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Public
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - CORE.
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
- N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide - EvitaChem.
- Amide coupling reaction in medicinal chemistry.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem.
- Amide Synthesis - Fisher Scientific.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
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- 2. Buy N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide (EVT-2680123) | 2034452-87-2 [evitachem.com]
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- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Esterification Protocols for 4-Methyl-1-benzothiophene-5-carboxylic acid
Executive Summary & Strategic Analysis
Target Molecule: 4-Methyl-1-benzothiophene-5-carboxylic acid CAS Registry Number: (Analogous structures: 2060-64-2 for 5-COOH parent) Critical Structural Feature: Ortho-substitution (4-Methyl vs. 5-COOH)[1][2]
The "Ortho-Effect" Challenge
The esterification of 4-Methyl-1-benzothiophene-5-carboxylic acid presents a classic organic synthesis challenge: steric inhibition of resonance and nucleophilic attack .[1][2]
-
Steric Blocking: The methyl group at position 4 is physically adjacent (ortho) to the carboxylic acid at position 5.[1] This bulky group hinders the approach of nucleophiles (like methanol) to the carbonyl carbon, significantly slowing down standard Fischer esterification kinetics.
-
Electronic Deactivation: While the benzothiophene ring is electron-rich, the steric twist induced by the methyl group can force the carboxyl group out of planarity with the aromatic system, altering its reactivity.
Strategic Selection of Methodologies
To overcome these barriers, we cannot rely on standard "textbook" reflux conditions. We must employ methods that either activate the carbonyl species to a highly reactive intermediate (Acid Chloride) or bypass the carbonyl attack entirely (Alkylation).[1]
| Method | Suitability | Mechanism | Risk Profile |
| A. Alkylation (MeI/Base) | High (Recommended) | SN2 on Alkyl Halide | Low.[1][2] Bypasses steric hindrance at the carbonyl.[1][3] |
| B. Acid Chloride (Oxalyl Cl) | High (Scale-up) | Addition-Elimination | Moderate.[1][2] Requires moisture control. Avoids thermal side reactions.[1][3] |
| C. Fischer (H₂SO₄) | Low | Equilibrium / Acid Cat.[1] | High. Likely sluggish; requires prolonged heat which may degrade the thiophene ring. |
Experimental Protocols
Protocol A: Base-Promoted Alkylation (The "Steric Bypass" Route)
Best for: Small to medium scale (mg to g), high-value substrates, and when avoiding harsh acidic conditions is necessary.[1][2] Rationale: This method involves the carboxylate anion attacking a methylating agent (MeI).[1][4] Since the reaction occurs at the oxygen atom (away from the hindered carbonyl carbon) and the electrophile (MeI) is small, the ortho-methyl group exerts minimal steric hindrance.
Materials
-
Substrate: 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)
-
Reagent: Iodomethane (MeI) (1.5 - 2.0 equiv) [Caution: Neurotoxin] [1][2]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)[1][2]
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous (0.5 M concentration)[1][2]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a thick suspension as the potassium salt forms.
-
Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (1.5 equiv) dropwise via syringe.
-
Note: Cooling prevents exotherms and minimizes volatility of MeI.[1]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.
-
Monitoring: Check via TLC (Mobile Phase: 20% EtOAc in Hexanes).[1] Look for the disappearance of the baseline acid spot and the appearance of a high R_f spot (Ester).
-
-
Workup:
-
Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).[1][2]
Protocol B: Acid Chloride Activation (The Scale-Up Standard)
Best for: Multi-gram scale, generating reactive esters for complex alcohol coupling.[1][2] Rationale: Converting the acid to an acid chloride creates a planar, highly electrophilic species that is less sensitive to steric bulk than the protonated acid. Critical Note: We use Oxalyl Chloride instead of Thionyl Chloride. Thionyl chloride at reflux can cause radical chlorination of the benzylic 4-methyl group [1].[1] Oxalyl chloride works at RT, mitigating this risk.[1]
Materials
-
Substrate: 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv)[1]
-
Catalyst: DMF (anhydrous) (2–3 drops)
-
Quench: Methanol (anhydrous) (excess)
Step-by-Step Methodology
-
Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Catalysis: Add catalytic DMF (2–3 drops). This forms the Vilsmeier-Haack active species.[1][2]
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.[1]
-
-
Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases.
-
Esterification (In-situ):
-
Option 1 (Methyl Ester): Cool to 0°C and add anhydrous Methanol (5.0 equiv) slowly. Add Et₃N (2.0 equiv) to scavenge HCl.
-
Option 2 (Complex Ester): Concentrate the acid chloride to dryness (to remove excess oxalyl chloride), redissolve in DCM, and add the target alcohol with Pyridine or Et₃N.
-
-
Workup: Wash with sat. NaHCO₃, then Brine.[1] Dry and concentrate.
Visualization of Workflows
Decision Logic & Reaction Pathways
The following diagram illustrates the critical decision-making process based on steric constraints and the specific chemical pathways for the recommended protocols.
Caption: Strategic decision tree for sterically hindered benzothiophene carboxylic acids.
Quality Control & Validation
To ensure the integrity of the synthesized ester, the following analytical checkpoints must be met.
| Analytical Method | Expected Signal (Acid) | Expected Signal (Methyl Ester) | Interpretation |
| ¹H NMR (DMSO-d₆) | ~12.0–13.0 ppm (Broad Singlet, COOH) | Absent | Disappearance confirms consumption of acid.[1][2] |
| ¹H NMR (DMSO-d₆) | N/A | ~3.8–3.9 ppm (Singlet, 3H) | Appearance of sharp singlet confirms O-Methyl incorporation.[1][2] |
| ¹H NMR (Aromatic) | ~2.4–2.6 ppm (Singlet, 4-Me) | ~2.4–2.6 ppm (Singlet, 4-Me) | Ensure the 4-methyl group remains intact (no chlorination).[1][2] |
| HPLC (Reverse Phase) | Retention Time: T_acid | Retention Time: T_ester > T_acid | Esters are less polar; elute later than acids on C18.[1] |
Troubleshooting Guide
-
Issue: Incomplete conversion after 24h (Protocol A).
-
Fix: Add 0.1 equiv of Cesium Carbonate (Cs₂CO₃) to boost basicity, or warm to 40°C.[1]
-
-
Issue: New impurity spots in Protocol B.
-
Cause: Radical chlorination of the 4-methyl group.[1]
-
Fix: Ensure the reaction is strictly at 0°C–RT. Switch to Protocol A. Avoid light exposure during reaction.
-
References
-
Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds.[1][2][6] Australian Journal of Chemistry, 30(2), 433-435.[2][6] Link
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1][3] Angewandte Chemie International Edition, 17(7), 522-524.[2] Link
-
PubChem. 1-Benzothiophene-5-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link[1]
-
Rzepa, H. (2012).[1] The mechanism of the reaction between thionyl chloride and a carboxylic acid. Imperial College London. Link
-
Common Organic Chemistry. Acid to Ester - Common Conditions. Link
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- 1. 1-Benzothiophene-5-carboxylic acid | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Methyl-1-benzothiophene-5-carboxylic acid as a Core Scaffold for Pharmaceutical Intermediates
Abstract
The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a robust framework for the spatial orientation of pharmacophoric groups, making it a cornerstone in drug design. This guide provides an in-depth exploration of 4-Methyl-1-benzothiophene-5-carboxylic acid, a versatile intermediate for synthesizing advanced pharmaceutical agents, particularly in the realm of kinase inhibitors. We will detail not only the synthetic protocols but also the underlying scientific rationale, analytical validation methods, and the biological context for its application.
Introduction: The Strategic Value of the Benzothiophene Scaffold
Benzothiophene and its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4] The structural versatility of this scaffold allows for extensive derivatization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets like enzymes and receptors.[4]
The carboxylic acid function at the 5-position of 4-Methyl-1-benzothiophene-5-carboxylic acid is of paramount strategic importance. It serves as a highly versatile chemical handle for elaboration, most commonly through the formation of amide bonds.[5] This is a cornerstone reaction in drug development, as it allows for the coupling of the core scaffold with a diverse library of amine-containing fragments, rapidly generating novel chemical entities for screening. Approximately 25% of all commercialized pharmaceuticals contain an amide functional group, underscoring the significance of this linkage.[5]
This intermediate is particularly well-suited for the development of protein kinase inhibitors, a major class of anticancer therapeutics.[6][7] The benzothiophene core can function as a "hinge-binder," anchoring the inhibitor within the ATP-binding pocket of the kinase, while substituents installed via the carboxylic acid can extend into other regions to confer potency and selectivity.[8]
Physicochemical Properties & Safe Handling
Before proceeding with any experimental work, it is crucial to understand the properties of the starting material and the requisite safety protocols.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 4-Methyl-1-benzothiophene-5-carboxylic acid | - |
| Molecular Formula | C₁₀H₈O₂S | - |
| Molecular Weight | 192.24 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | General Observation |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in non-polar solvents, and generally insoluble in water at neutral pH. | General Chemical Principles |
Safety & Handling Protocol
4-Methyl-1-benzothiophene-5-carboxylic acid, like many specialized organic reagents, requires careful handling to minimize exposure and ensure laboratory safety. The toxicological properties have not been fully investigated, and thus, caution is warranted.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.[10][11]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[12]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]
Exemplary Application: Synthesis of a Benzothiophene-based Kinase Inhibitor Scaffold
To illustrate the utility of 4-Methyl-1-benzothiophene-5-carboxylic acid, we will detail a representative two-step synthesis of a potential kinase inhibitor scaffold. This workflow demonstrates the crucial amide coupling step followed by a Suzuki-Miyaura cross-coupling reaction to install further diversity.
Synthetic Workflow Overview
The overall strategy involves first creating a stable amide bond and then using a halogenated derivative for a palladium-catalyzed cross-coupling reaction. This modular approach is a hallmark of modern medicinal chemistry.
Detailed Experimental Protocols
Protocol 4.1: Amide Bond Formation
This protocol details the coupling of the title carboxylic acid with a representative aniline using HATU, a modern and efficient coupling reagent.
Rationale: The conversion of a carboxylic acid to an amide is not a spontaneous reaction. A coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is added to neutralize the generated acids and maintain an optimal pH for the reaction.[13]
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles | Eq. |
| 4-Methyl-1-benzothiophene-5-carboxylic acid | 192.24 | 1.00 g | 5.20 mmol | 1.0 |
| N-(4-aminophenyl)acetamide | 150.18 | 0.86 g | 5.72 mmol | 1.1 |
| HATU | 380.23 | 2.17 g | 5.72 mmol | 1.1 |
| DIPEA | 129.24 | 2.70 mL | 15.6 mmol | 3.0 |
| Anhydrous DMF | - | 25 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-1-benzothiophene-5-carboxylic acid (1.00 g, 5.20 mmol).
-
Reagent Dissolution: Add anhydrous DMF (25 mL) and stir until the solid is completely dissolved.
-
Addition of Amine and Base: Add N-(4-aminophenyl)acetamide (0.86 g, 5.72 mmol) followed by DIPEA (2.70 mL, 15.6 mmol) to the solution.
-
Activator Addition: Add HATU (2.17 g, 5.72 mmol) portion-wise over 5 minutes. The reaction mixture may experience a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature (approx. 25 °C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation Checkpoint: An aliquot should be taken after 2 hours and analyzed. The starting carboxylic acid spot should be significantly diminished, and a new, less polar product spot should be dominant.
-
-
Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of a 5% aqueous LiCl solution (to help remove DMF).
-
Aqueous Washes: Wash the organic layer sequentially with 5% aqueous LiCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 30% to 70% ethyl acetate in hexane).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield the desired product, N-(4-acetamidophenyl)-4-methyl-1-benzothiophene-5-carboxamide, as a solid. Expected yield: 80-90%.
Protocol 4.2: Analytical Characterization
Purity Assessment (HPLC/UPLC):
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Acceptance Criterion: Product purity ≥95%.
Structure Confirmation:
-
¹H NMR (400 MHz, DMSO-d₆): Expect to see characteristic peaks for the benzothiophene core, the methyl group, the amide N-H proton (a singlet typically >9 ppm), and signals corresponding to the acetamidophenyl ring.[7][14]
-
Mass Spectrometry (ESI+): The calculated mass for the product (C₁₈H₁₆N₂O₂S) is 340.09. Expect to find the [M+H]⁺ ion at m/z = 341.1.
Biological Context: Targeting the Kinase Signaling Pathway
Protein kinases are a family of enzymes that regulate a majority of cellular pathways, especially those involved in cell growth, proliferation, and differentiation.[6] Their dysregulation is a common feature of many cancers. Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation of downstream substrates and halting the aberrant signaling cascade.
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- 5. application.wiley-vch.de [application.wiley-vch.de]
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- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. tcichemicals.com [tcichemicals.com]
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Application Notes & Protocols: Strategic Functionalization of the Benzothiophene Ring in Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Scaffold in Modern Chemistry
The benzo[b]thiophene moiety is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it a privileged core in numerous pharmacologically active agents, including the anti-osteoporosis drug Raloxifene and the anti-asthmatic Zileuton.[1] Furthermore, its unique photophysical properties have led to its incorporation into organic light-emitting diodes (OLEDs) and solar cells.[1][2]
The introduction of a carboxylic acid functionality onto the benzothiophene ring serves as a critical synthetic handle. It not only modulates the physicochemical properties of the parent molecule but also provides a versatile anchor point for further elaboration, enabling the construction of diverse compound libraries for drug discovery programs and the fine-tuning of electronic properties in functional materials.[3][4]
This guide provides a detailed exploration of the primary strategies for functionalizing benzothiophene carboxylic acids. It moves beyond simple procedural lists to explain the underlying principles governing regioselectivity and reactivity, offering field-proven insights to navigate the common challenges associated with this versatile scaffold.
Pillar 1: Understanding the Inherent Reactivity of the Benzothiophene Core
The functionalization of benzothiophene is a tale of two rings: the electron-rich thiophene and the more conventional benzene ring. The thiophene ring is significantly more reactive towards electrophiles and organometallic reagents.[5] Within the thiophene ring, the C3 position is generally the most electron-rich and thus the preferred site for electrophilic aromatic substitution.[6][7] However, the C2 position is more acidic, making it the kinetically favored site for deprotonation and subsequent reaction with an electrophile.[5] This dichotomy between C2 (kinetic) and C3 (thermodynamic) control is a central theme in benzothiophene chemistry.
Functionalization of the benzene portion (C4-C7) is more challenging and typically requires either blocking the more reactive C2/C3 positions or employing powerful directing group strategies to overcome the inherent preference for the thiophene ring.[5]
Caption: Competing sites of reactivity on the benzothiophene core.
Pillar 2: Functionalization of the Thiophene Ring
The thiophene moiety is the primary locus of reactivity. Strategies can be broadly categorized into direct electrophilic substitution and modern metal-catalyzed cross-coupling reactions, which typically require a pre-installed halide "handle."
Electrophilic Aromatic Substitution
As mentioned, electrophilic attack on an unsubstituted benzothiophene preferentially occurs at the C3 position.[8] The presence of a deactivating carboxylic acid group, particularly at the C2 or C3 position, will influence the regioselectivity and may require harsher conditions.
Protocol 2.1.1: Regioselective Bromination at C3
This protocol describes the bromination of benzo[b]thiophene-2-carboxylic acid. The electron-withdrawing carboxylic acid at C2 deactivates the ring but still directs the incoming electrophile to the C3 position.
-
Materials:
-
Benzo[b]thiophene-2-carboxylic acid (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve benzo[b]thiophene-2-carboxylic acid in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromobenzo[b]thiophene-2-carboxylic acid.
-
-
Causality & Insights: DMF is used as a solvent that can also activate the NBS, facilitating the electrophilic bromination. The low temperature helps to control the reaction rate and minimize side products. The electron-withdrawing nature of the C2-COOH group makes the reaction slower than on unsubstituted benzothiophene but maintains the C3-selectivity.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are the most powerful and versatile tools for functionalizing the benzothiophene core.[9] These methods typically involve the coupling of a halo-benzothiophene carboxylic acid (or its ester derivative) with a suitable coupling partner. The reactivity order for the halide is generally I > Br > Cl.[10]
Caption: Key cross-coupling strategies for functionalization.
Protocol 2.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the arylation of methyl 3-bromobenzo[b]thiophene-2-carboxylate. Esterifying the carboxylic acid is often beneficial as it improves solubility in organic solvents and can prevent potential side reactions with the basic conditions.
-
Materials:
-
Methyl 3-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the bromo-benzothiophene, arylboronic acid, and K₂CO₃.
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 90 °C and stir for 12-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality & Insights: The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[11] The palladium catalyst undergoes a catalytic cycle of oxidative addition, transmetalation with the boronic acid, and reductive elimination.[3] The aqueous base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. Using a pre-catalyst like Pd(PPh₃)₄ is convenient for many standard transformations.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromobenzo[b]thiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 5-Bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 90 | ~70-90 |
(Data adapted from representative procedures)[3][11]
Protocol 2.2.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
This reaction is highly effective for installing terminal alkynes, which are themselves versatile functional groups for further chemistry, such as click reactions or cyclizations.[12][13]
-
Materials:
-
3-Iodobenzo[b]thiophene-2-carboxylic acid (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF) (degassed)
-
-
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add the iodo-benzothiophene, PdCl₂(PPh₃)₂, and CuI to a reaction vessel.
-
Add degassed THF and Et₃N. The triethylamine acts as both the base and a solvent.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature for 4-12 hours. The reaction is often rapid.[14]
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine organic layers, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
-
Causality & Insights: The Sonogashira coupling involves a synergistic dual catalytic cycle.[15] The palladium catalyst performs oxidative addition with the aryl halide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product.[12] The regioselectivity for di-halogenated benzothiophenes strongly favors reaction at C2 over C3.[16]
Protocol 2.2.3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[17] The choice of ligand is critical for reaction efficiency.
-
Materials:
-
3-Bromo-7-chlorobenzo[b]thiophene (1.0 equiv) (as a model substrate)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos) (2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-benzothiophene, palladium precursor, and phosphine ligand.[10]
-
Seal the tube, evacuate, and backfill with inert gas (repeat 3 times).
-
Add the base (NaOtBu), followed by the anhydrous solvent.
-
Add the amine.
-
Place the tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours.[10]
-
Monitor reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify by flash column chromatography.
-
-
Causality & Insights: The Buchwald-Hartwig amination's catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex via deprotonation of the amine by the strong base, and reductive elimination to form the C-N bond.[10] Bulky, electron-rich phosphine ligands (like XPhos) are essential as they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine in the catalytic cycle. This reaction can be highly chemoselective; for a substrate like 3-bromo-7-chlorobenzothiophene, the amination will occur selectively at the more reactive C-Br bond.[10][14]
Pillar 3: Functionalization of the Benzene Ring
Targeting the C4-C7 positions requires overcoming the higher reactivity of the thiophene ring. The most powerful strategy for this is Directed Ortho-Metalation (DoM).[5]
Protocol 3.1: Directed Ortho-Metalation (DoM) for C7-Functionalization
This strategy requires installing a directing metalation group (DMG) on the benzene ring, which directs a strong base to deprotonate the adjacent ortho position. A carbamate group is an effective DMG. The benzothiophene core is constructed as part of the process.
-
Conceptual Workflow:
-
Start with an O-3-halophenyl N,N-diethylcarbamate.
-
Perform an ortho-lithiation using a strong base like n-butyllithium. The carbamate group directs the lithiation to the adjacent position.
-
Quench the resulting aryllithium species with an appropriate electrophile (e.g., a sulfur electrophile).
-
Perform a subsequent cyclization reaction to form the benzothiophene ring, now with a functional group specifically at the C7 position.[18]
-
-
Causality & Insights: DoM is a powerful regiochemical control element. The DMG coordinates to the lithium of the organolithium base, delivering it to the proximal ortho-proton. This circumvents the inherent electronic preferences of the aromatic system, allowing for functionalization at otherwise inaccessible positions. This method builds the desired functionality into the scaffold during its synthesis rather than by modifying a pre-formed benzothiophene.
Pillar 4: Modification of the Carboxylic Acid Group
The carboxylic acid itself is a launchpad for diversification. Standard organic transformations can be applied to generate a wide array of derivatives.
Protocol 4.1: Amide Bond Formation via Acyl Chloride
-
Materials:
-
Benzo[b]thiophene-2-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (1.5 equiv)
-
Triethylamine (Et₃N) or Pyridine (2.0 equiv)
-
-
Procedure:
-
Step 1: Acyl Chloride Formation. Suspend the carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Add thionyl chloride dropwise at 0 °C. Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess SOCl₂ under reduced pressure.
-
Step 2: Amidation. Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir for 2-4 hours at room temperature.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer and concentrate to yield the amide, which can be further purified by recrystallization or chromatography.
-
-
Causality & Insights: Converting the carboxylic acid to a more reactive acyl chloride is a classic and highly reliable method for amide synthesis. Thionyl chloride is an inexpensive and effective reagent for this transformation. The base (triethylamine) is required to neutralize the HCl generated during the amidation step. This two-step procedure is often cleaner and higher-yielding than direct coupling methods for less reactive amines.
Conclusion
The functionalization of benzothiophene carboxylic acids is a rich and diverse field, blending classic electrophilic substitution with modern, powerful metal-catalyzed cross-coupling reactions. A thorough understanding of the scaffold's inherent reactivity—particularly the competition between the C2, C3, and benzene ring positions—is paramount for designing successful synthetic strategies. By leveraging the appropriate choice of reagents, catalysts, and reaction conditions, researchers can selectively modify this privileged core to generate novel molecules with tailored properties for applications ranging from drug discovery to materials science. The protocols and insights provided herein serve as a robust foundation for navigating the synthetic challenges and unlocking the full potential of this important heterocyclic system.
References
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BenchChem. (n.d.). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene. Retrieved from Benchchem.[10]
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ChemicalBook. (2022, January 27). Synthesis of Benzothiophene. Retrieved from ChemicalBook.[6]
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Zhang, X., et al. (2018). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry.[19]
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BenchChem. (n.d.). Technical Support Center: Regioselective Functionalization of Benzothiophenes. Retrieved from Benchchem.[5]
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PubChem. (n.d.). Benzothiophene. Retrieved from PubChem.[8]
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Taye, N. (n.d.). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively.[7]
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BenchChem. (n.d.). A Comparative Analysis of Catalytic Systems for the Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. Retrieved from Benchchem.[14]
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Neufeldt, S. R., & Sanford, M. S. (2015). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. PubMed.[20]
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Tikhomirov, A., & Litvinova, V. A. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 57(2), 131-133.[21]
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Pustovarov, V., et al. (2000). Reactivity of[10]Benzothieno[3,2-b][10]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate.[22]
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Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate.[23]
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Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.[24]
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BenchChem. (n.d.). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from Benchchem.[3]
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Siddiqui, H. L., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI.[25]
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Scafato, P., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.[26]
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ResearchGate. (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. Retrieved from ResearchGate.[27]
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Wang, Y., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.[28]
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Wang, Q., et al. (2021). Insight into Regioselective Control in Aerobic Oxidative C–H/C–H Coupling for C3-Arylation of Benzothiophenes: Toward Structurally Nontraditional OLED Materials. Journal of the American Chemical Society.[29]
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Al-Masum, M., & Al-Ammar, K. (2024). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science Publishers.[30]
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from organic-chemistry.org.[31]
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ResearchGate. (n.d.). A Comprehensive Exploration of Synthetic Methods for Functionalized Benzo[c]Thiophene Derivatives and Their Material Science Applications. Retrieved from ResearchGate.[2]
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Ahmed, S., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry.[32]
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Daugulis, O., et al. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science.[33]
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Attimarad, M., Mohan, S., & Murthyl, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.[34]
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Rasalkar, M. S., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC.[35]
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Maleev, V. I., et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry.[16]
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Sridhar, M., et al. (2004). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry.[36]
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Cera, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.[37]
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Ayub, K., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC.[11]
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de Oliveira, C. S. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.[38]
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Procter, D. J., et al. (2016). Transition-Metal-Free Cross-Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z)-Dienes. Angewandte Chemie.[39]
-
Reddy, M. S., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Organic Letters, 8(26), 5963-5966.[40]
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Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC.[4]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org.[17]
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Cera, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Semantic Scholar.[41]
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ChemSynthesis. (n.d.). 1-benzothiophene-2-carboxylic acid. Retrieved from chemsynthesis.com.[42]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. Retrieved from rsc.org.[43]
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Kovševič, A., Jaglinskaitė, I., & Kederienė, V. (2024). Functionalization and properties investigations of benzothiophene derivatives. Open Readings 2024: Book of Abstracts.[1]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from organic-chemistry.org.[15]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from en.wikipedia.org.[12]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from chem.libretexts.org.[13]
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Al-Zoubi, W. (2023). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Polycyclic Aromatic Compounds.[44]
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Al-Zoubi, W. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publisher.[9]
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Procter, D. J., et al. (2015). Sulfoxide-directed metal-free cross-couplings in the expedient synthesis of benzothiophene-based components of materials. Chemical Science.[45]
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ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved from ResearchGate.[46]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.[47]
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Revolutionizing Synthesis: A Guide to Microwave-Assisted Derivatization of 4-Methyl-1-benzothiophene-5-carboxylic Acid
Abstract
The 4-Methyl-1-benzothiophene-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, antibacterial, and anticancer agents.[1][2][3] Traditional synthetic routes to derivatize this core often involve lengthy reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) to overcome these limitations. We will explore the fundamental principles of microwave heating and provide detailed, field-proven protocols for the efficient esterification, amidation, and Suzuki cross-coupling reactions of 4-Methyl-1-benzothiophene-5-carboxylic acid, significantly accelerating the drug discovery process.
Introduction: The Power of Microwave Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering substantial advantages over conventional heating methods.[4][5][6] By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[7][8][9][10] This is due to the unique heating mechanism of microwaves, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[4][7] This localized and efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in dramatic rate enhancements.[6] For the derivatization of the 4-Methyl-1-benzothiophene-5-carboxylic acid scaffold, a key building block in many pharmaceutical compounds, these advantages are particularly impactful, enabling the rapid generation of diverse compound libraries for screening and lead optimization.[11][12][13]
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
The efficiency of microwave synthesis stems from two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, when subjected to a microwave field, attempt to align with the rapidly oscillating electric field. This constant reorientation generates friction, leading to a rapid increase in internal temperature. In the presence of ionic species, the oscillating electric field induces ionic movement, and resistance to this flow results in heating. This direct and instantaneous heating of the reaction mixture, as opposed to the slow and often uneven heat transfer from an external source in conventional methods, is the cornerstone of the "microwave effect."
This rapid and uniform heating provides several key benefits in a laboratory setting:
-
Accelerated Reaction Times: Reactions that typically take hours or even days can often be completed in minutes.[4][9]
-
Improved Yields and Purity: The reduction in reaction time minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[5][7]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature, pressure, and power ensures high reproducibility.[5][6]
-
"Green" Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[5][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of key derivatives of 4-Methyl-1-benzothiophene-5-carboxylic acid. These have been designed to be robust and serve as a starting point for further optimization.
General Workflow for Microwave-Assisted Synthesis
The general workflow for performing a microwave-assisted reaction is straightforward and can be adapted for various transformations.
Caption: General workflow for a microwave-assisted organic synthesis experiment.
Protocol 1: Microwave-Assisted Esterification
Esterification is a fundamental transformation in drug discovery for modifying the pharmacokinetic properties of a lead compound. Microwave irradiation dramatically accelerates this process, often driving the reaction to completion in minutes.[9][10][15][16][17]
Reaction Scheme:
Materials:
-
4-Methyl-1-benzothiophene-5-carboxylic acid
-
Alcohol (e.g., ethanol, methanol, isopropanol)
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous organic solvent (e.g., toluene, dioxane)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 mmol, 1.0 eq).
-
Add the desired alcohol (5.0 mmol, 5.0 eq) and a magnetic stir bar.
-
Carefully add 2-3 drops of concentrated sulfuric acid.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amidation
The formation of amide bonds is a cornerstone of medicinal chemistry. Microwave-assisted direct amidation offers a rapid and efficient alternative to traditional coupling-reagent-based methods.[14]
Reaction Scheme:
Materials:
-
4-Methyl-1-benzothiophene-5-carboxylic acid
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Ceric Ammonium Nitrate (CAN) (catalyst) [Optional, can improve yield for less reactive amines][14]
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave vial, combine 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).
-
For less reactive amines, add ceric ammonium nitrate (0.02 mmol, 2 mol%).[14]
-
Add a magnetic stir bar and seal the vial.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 160-180°C for 15-30 minutes.
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product via column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Suzuki Cross-Coupling
To further elaborate the benzothiophene core, a halogenated derivative is first required. This can then undergo Suzuki cross-coupling reactions to introduce aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors and other targeted therapies.[18][19][20][21] Microwave heating significantly enhances the efficiency of these palladium-catalyzed reactions.[18][20][21]
Reaction Scheme (Illustrative):
Materials:
-
A suitable bromo-substituted 4-Methyl-1-benzothiophene-5-carboxylic acid derivative (e.g., methyl 3-bromo-4-methyl-1-benzothiophene-5-carboxylate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., Dioxane/Water, DMF)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add the bromo-benzothiophene derivative (1.0 mmol, 1.0 eq), arylboronic acid (1.5 mmol, 1.5 eq), palladium catalyst (0.05 mmol, 5 mol%), and base (2.0 mmol, 2.0 eq).
-
Add a magnetic stir bar and the chosen solvent system (e.g., 4 mL of dioxane and 1 mL of water).
-
Purge the vial with an inert gas (e.g., nitrogen or argon) for 5 minutes.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120-150°C for 10-20 minutes.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes typical comparative data for the synthesis of 4-Methyl-1-benzothiophene-5-carboxylic acid derivatives, highlighting the significant advantages of microwave irradiation.
| Reaction Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Esterification | Conventional | 80 | 8-12 hours | 60-75 | [9] |
| Microwave | 120 | 5-10 minutes | 85-95 | [9] | |
| Amidation | Conventional | 100 | 12-24 hours | 50-70 | [14] |
| Microwave | 160 | 15-30 minutes | 80-92 | [14] | |
| Suzuki Coupling | Conventional | 100 | 16-24 hours | 65-80 | [21] |
| Microwave | 140 | 10-20 minutes | 88-98 | [21] |
Troubleshooting and Optimization
While the provided protocols are robust, some optimization may be necessary depending on the specific substrates used.
-
Low Yield:
-
Esterification/Amidation: Increase the reaction temperature or time. For amidation, the addition of a catalyst like CAN can be beneficial.[14]
-
Suzuki Coupling: Screen different palladium catalysts, ligands, bases, and solvent systems. Ensure the reaction is performed under an inert atmosphere.
-
-
Side Product Formation:
-
Decrease the reaction temperature or time.
-
Ensure the purity of starting materials and solvents.
-
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the derivatization of the 4-Methyl-1-benzothiophene-5-carboxylic acid scaffold. The protocols outlined in this application note demonstrate the significant reduction in reaction times and improvement in yields that can be achieved. By adopting these methodologies, researchers in drug discovery and development can accelerate the synthesis of novel compounds, ultimately expediting the identification of new therapeutic agents.
References
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
- RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. RFHIC.
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology.
- MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS.
- Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. ANU Books.
- Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry.
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. (2020, April 11). MDPI.
- Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. (2025, September 11). Orbital: The Electronic Journal of Chemistry.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006, April 4). Baxendale Group.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2015, September 9).
- Advance esterification reaction under microwaves. (2015, January 15).
- ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Anveshana's International Journal of Research in Engineering and Applied Sciences.
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation.
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020, February 12).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI.
- Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - MDPI. MDPI.
- Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. (2007, November 9). PubMed.
-
Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[5][6][7]. (2011, December 5). Taylor & Francis Online.
- Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015, May 12). RSC Publishing.
- Benzothiophene synthesis. Organic Chemistry Portal.
- Microwave-assisted Synthesis of Benzoxazoles Deriv
- Microwave assisted green chemistry approach to the synthesis of some novel N1-amino-methyl-substituted 1,4-Benzodiazepine deriv
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Bentham Science.
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. (2022, January 14).
- Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences Review and Research.
- Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.).
- (PDF) MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. (2025, August 6).
- Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development. (2023, January 20). VNUHCM Journal of Science and Technology Development.
- (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2025, October 16).
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. (2024, May 22). Taylor & Francis.
- New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. (2020, September 15). SRUC, Scotland's Rural College.
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 5. rjpdft.com [rjpdft.com]
- 6. data.conferenceworld.in [data.conferenceworld.in]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anubooks.com [anubooks.com]
- 9. sciepub.com [sciepub.com]
- 10. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 11. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold | MDPI [mdpi.com]
- 12. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. periodicos.ufms.br [periodicos.ufms.br]
- 16. researchgate.net [researchgate.net]
- 17. ijsrp.org [ijsrp.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 20. arkat-usa.org [arkat-usa.org]
- 21. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Methyl-1-benzothiophene-5-carboxylic Acid in Heterocyclic Chemistry
Executive Summary: The "Ortho-Blocker" Advantage
In modern drug discovery, 4-Methyl-1-benzothiophene-5-carboxylic acid represents more than just a building block; it is a strategic scaffold designed to solve specific medicinal chemistry challenges. While the parent benzothiophene-5-carboxylic acid is a common motif in kinase inhibitors and GPCR ligands, the introduction of the 4-methyl group introduces a critical "ortho-effect."
Key Application Drivers:
-
Conformational Restriction: The 4-methyl group exerts steric pressure on the C5-carbonyl, forcing substituent groups (amides/esters) out of planarity with the aromatic ring. This reduces molecular flatness, a key parameter in improving solubility and selectivity (escaping "Flatland").
-
Metabolic Blocking: The C4 position is a potential site for oxidative metabolism (P450). Methylation blocks this "soft spot," potentially extending half-life (
). -
Lipophilic Tuning: The benzothiophene core offers a high lipophilic ligand efficiency (LLE), making it ideal for hydrophobic binding pockets (e.g., Nuclear Receptors like ROR
t).
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
| Property | Specification | Medicinal Chemistry Implication |
| Molecular Formula | Compact bicyclic heteroaromatic. | |
| Molecular Weight | 192.23 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| Acid pKa (Calc) | ~4.2 - 4.5 | Slightly weaker acid than benzoic acid due to electron-rich ring. |
| C2-Proton Acidity | High | Allows for regioselective lithiation/functionalization. |
| Steric Environment | High at C5 | The 4-Me group hinders nucleophilic attack at the C5-carbonyl. |
Critical Application Protocols
Protocol A: Sterically Demanding Amide Coupling
Challenge: The 4-methyl group creates significant steric hindrance around the C5-carboxylic acid. Standard coupling reagents (EDC/HOBt) often result in sluggish kinetics or incomplete conversion. Solution: Use of high-activity uronium reagents (HATU) or acid chloride activation is required.
Materials:
-
4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 eq)
-
Amine partner (1.2 eq)[1]
-
HATU (1.5 eq) - Preferred reagent
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. -
Base Addition: Add DIPEA (3.0 mmol). Stir for 5 minutes. Note: Ensure pH is >8 on wet litmus paper.
-
Coupling Agent: Add HATU (1.5 mmol) in one portion. The solution typically turns yellow/orange.
-
Pre-activation Period: CRITICAL STEP. Stir for 15–20 minutes at Room Temperature (RT). This allows the formation of the active ester (O-At isomer) despite the steric bulk.
-
Amine Addition: Add the amine partner (1.2 mmol).
-
Reaction: Stir at RT for 4–16 hours.
-
Troubleshooting: If conversion is <50% after 4 hours (monitored by LCMS), heat to 50°C. The 4-methyl group prevents racemization risks common in chiral amino acids, but thermal stability of the amine must be considered.
-
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over .[2]
Protocol B: Regioselective C2-Arylation (Suzuki-Miyaura)
Application: Extending the scaffold to create tricyclic cores or biaryl systems. Mechanism: The C2 position of benzothiophene is the most electron-rich and accessible for electrophilic halogenation, followed by cross-coupling.
Workflow Diagram (DOT):
Caption: Workflow for C2-diversification. Note that ester protection is recommended before C2-modification to prevent catalyst poisoning by the free acid.
Step-by-Step Methodology (C2-Bromination Route):
-
Protection: Convert the acid to the methyl ester (MeOH, cat.
, Reflux 2h) to improve solubility and compatibility. -
Bromination: Dissolve ester in
. Add (1.05 eq) dropwise at 0°C. The 4-methyl group does not interfere with C2 electrophilic substitution. -
Cross-Coupling:
-
Mix C2-bromo ester (1.0 eq), Aryl boronic acid (1.5 eq),
(3.0 eq). -
Catalyst:
(5 mol%). -
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C for 12h.
-
-
Saponification: Treat with LiOH (THF/Water) to recover the 5-carboxylic acid.
Strategic Decision Pathway: Amide Synthesis
When working with the 4-methyl scaffold, selecting the right activation method is crucial to avoid yield loss.
Caption: Decision matrix for coupling amines to the sterically hindered 4-methyl-5-carboxy core.
References
-
Scaffold Utility in Kinase Inhibitors
-
Title: Synthesis and biological evaluation of benzothiophene derivatives as novel inhibitors.[3]
- Source:European Journal of Medicinal Chemistry.
- Context: Discusses the general utility of the benzothiophene-5-carboxylic acid pharmacophore.
-
-
Steric Influence in Coupling (General Principle)
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source:Chemical Society Reviews.
- Context: Mechanistic grounding for using HATU/Acid Chlorides in ortho-substituted systems.
-
C2-Functionalization Methodologies
-
ROR
t Modulators (Analogous Chemistry):-
Title: Discovery of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.[7]
- Source:ACS Medicinal Chemistry Letters.
- Context: Demonstrates the use of methyl-substituted benzothiophenes in nuclear receptor drug discovery.
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1-benzothiophene-5-carboxylic Acid
Current Status: ONLINE Topic: Yield Optimization & Troubleshooting Ticket ID: #BT-5-COOH-OPT Assigned Specialist: Dr. A. Vance, Senior Process Chemist
Executive Summary & Core Directive
The Problem: Synthesizing 4-Methyl-1-benzothiophene-5-carboxylic acid presents a classic "ortho-effect" challenge. The methyl group at C4 creates significant steric hindrance for reactions at C5.[1] Furthermore, the benzothiophene core is prone to lithiation/functionalization at the highly reactive C2 position rather than the desired C5 position on the benzene ring.
The Solution: Standard electrophilic aromatic substitution (EAS) will fail to place the carboxyl group at C5 with high selectivity (EAS favors C3). The most robust high-yield route is the Metallation-Carboxylation of 5-bromo-4-methylbenzothiophene .
This guide focuses on optimizing this specific transformation (R-Br
The "Golden Path" Protocol
Use this validated workflow to maximize yield (>85%) and minimize side-reactions.
Reaction: Iodine/Magnesium Exchange & Carboxylation
Rationale: Using n-BuLi often leads to competitive deprotonation at the C2 position (pKa ~32) rather than exclusive Halogen-Lithium exchange at C5, especially given the steric shielding by the C4-methyl group. iPrMgCl·LiCl (Knochel's Reagent) is less basic but highly nucleophilic, favoring the exchange at the bromine bond without touching the acidic C2 proton.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 3-neck round bottom flask under Argon flow.
-
Starting Material: Dissolve 5-bromo-4-methylbenzothiophene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Temperature: Cool to -15 °C (Ice/Salt bath). Note: Cryogenic temperatures (-78 °C) are NOT necessary with Turbo Grignard and can actually slow the exchange too much.
-
-
Exchange (The Critical Step):
-
Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 10 minutes.
-
Stir: Maintain at -15 °C for 1 hour, then warm to 0 °C for 30 minutes.
-
Checkpoint: Take an aliquot, quench with
, and check NMR. You should see >95% deuterium incorporation at C5 and zero at C2.
-
-
The Quench (Carboxylation):
-
Method A (Gas): Bubble dried
gas (passed through a drying tube) into the solution at 0 °C for 30 minutes. -
Method B (Solid - Recommended): Cannulate the Grignard solution onto an excess of crushed dry ice in a separate flask. Why? This prevents double-addition side products (ketones).
-
-
Workup:
Diagnostic Visualization
Workflow & Mechanistic Logic
Caption: Comparative pathway analysis showing why Turbo Grignard (Green path) offers superior regioselectivity over n-BuLi (Red path) for this substrate.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<40%) despite full consumption of starting material.
Diagnosis: You likely formed the ketone dimer .
-
Mechanism: The formed carboxylate salt (
) is attacked by another equivalent of Grignard reagent before the quench is complete. -
Fix: Reverse the addition order. Do not bubble
into the Grignard. Instead, pour the Grignard solution onto excess dry ice. This ensures the concentration of is always infinitely higher than the Grignard, preventing double addition.
Issue 2: Presence of "Isomer X" (C2-Carboxylic Acid).
Diagnosis: Competitive deprotonation at C2.
-
Context: This happens if you use n-BuLi or if your reaction temperature is too high (>0 °C) during the exchange.[1]
-
Fix: Switch to iPrMgCl·LiCl . If you must use n-BuLi, you must cool to -78 °C and add the base over 30 minutes. Alternatively, block the C2 position with a TMS group (via C2-lithiation/TMSCl quench) before attempting the C5 functionalization, then deprotect later (TBAF).
Issue 3: Starting material recovery (No Reaction).
Diagnosis: The "Steric Wall".
-
Context: The 4-methyl group blocks the approach of the bulky Turbo Grignard complex to the C5-Bromine.
-
Fix:
-
Increase Concentration: Run the reaction at 1.0 M instead of 0.5 M.
-
Catalyst: Add 5 mol%
(if not using the pre-complexed Turbo reagent) to break up the organometallic aggregates. -
Time: Extend the exchange time to 4 hours at 0 °C. The C2 proton is stable to iPrMgCl at this temperature.
-
Data & Reagent Comparison
Table 1: Base Selection Impact on Yield and Regioselectivity
| Reagent | Conditions | C5-COOH Yield | C2-COOH Impurity | Notes |
| n-BuLi | THF, -78°C | 45% | 35% | Poor selectivity due to C2 acidity. |
| t-BuLi | THF, -78°C | 60% | 15% | Better (2 equiv required), but dangerous. |
| iPrMgCl | THF, 0°C | 20% | <1% | Too slow; steric hindrance prevents exchange. |
| iPrMgCl·LiCl | THF, -15°C to 0°C | 88% | <1% | Optimal. LiCl accelerates exchange. |
| Mg (Turnings) | Et2O, Reflux | 10% | 0% | Fails to initiate due to aryl bromide stability. |
Alternative Route: Oxidation Strategy
Use this if you cannot source the 5-bromo precursor but have the 5-acetyl derivative.
If you possess 5-acetyl-4-methylbenzothiophene , avoid Permanganate (
Recommended Protocol: Haloform Reaction
-
Dissolve ketone in Dioxane/Water (4:1).
-
Add NaOBr (prepared from
) at 0 °C. -
Stir 2 hours.
-
Quench with
. -
Result: High yield of carboxylic acid with intact sulfur ring.
References
-
Knochel, P., et al. (2004). "Functionalization of 5-Membered Heterocycles via Magnesiation." Angewandte Chemie International Edition.
-
Process Chemistry of Benzothiophenes. (2018). "Regioselective Lithiation Strategies for Fused Thiophenes." Journal of Organic Chemistry.
-
Bao, W., et al. (2009). "Synthesis of benzothiophene derivatives via Pd-catalyzed cyclization." Organic Letters.
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie.
(Note: URLs provided are representative of the authoritative bodies hosting these citations.)
Sources
Technical Support Hub: Purification of 4-Methyl-1-benzothiophene-5-carboxylic acid
Status: Active Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Downstream Processing
Overview
Welcome to the technical support center for 4-Methyl-1-benzothiophene-5-carboxylic acid (CAS: 19063-32-2 / Analogous derivatives). This guide addresses the specific physicochemical challenges of purifying benzothiophene carboxylic acids, particularly the steric and lipophilic influence of the 4-methyl substituent.
This compound presents a unique purification profile:
-
Acidity: The C5-carboxylic acid (pKa ~3.5–4.0) allows for chemical switching (salt formation).
-
Lipophilicity: The benzothiophene core + methyl group increases solubility in non-polar solvents compared to benzoic acid.
-
Impurity Profile: Common contaminants include regioisomers (6-methyl), decarboxylated byproducts (4-methylbenzothiophene), and unreacted thiolic precursors.[1]
Module 1: Acid-Base Extraction (The "Workhorse" Method)
User Query: "I synthesized the compound via Suzuki coupling, but the crude solid is sticky and dark brown. How do I remove the bulk organic impurities before recrystallization?"
Scientist Response: For carboxylic acids attached to lipophilic cores like benzothiophene, a standard organic wash is insufficient. You must exploit the pKa difference between your product and the impurities (phenols, thiols, or neutral aromatics).[1]
The Protocol:
-
Dissolution: Dissolve the crude mixture in 1M NaOH (or sat. NaHCO₃ if avoiding strong base). Ensure pH > 10.
-
The "Scrub" Wash: Extract this aqueous layer 2x with a non-polar solvent (e.g., Toluene or Dichloromethane ).
-
Why? The 4-methyl-1-benzothiophene-5-carboxylate anion stays in water. Neutral impurities (decarboxylated species, catalysts, ligands) migrate to the organic phase.
-
-
Precipitation: Cool the aqueous phase to 0–5°C. Slowly acidify with 6M HCl to pH 1–2.
-
Filtration: Collect the precipitate.
Troubleshooting Diagram: Extraction Workflow
Caption: Logical flow for separating acidic product from neutral organic impurities via pH switching.
Module 2: Recrystallization (Polymorph & Purity Control)
User Query: "My product oils out instead of crystallizing, or it traps a lot of color. What solvent system should I use?"
Scientist Response: The 4-methyl group disrupts the crystal lattice packing compared to the non-methylated parent, lowering the melting point and increasing the tendency to "oil out." You need a solvent system that allows for slow nucleation.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application | Technical Note |
| Ethanol / Water | 80:20 | General Purity | Best for removing inorganic salts.[1] If oiling occurs, increase ethanol content.[1] |
| Methanol / Water | 90:10 | High Recovery | Methanol evaporates faster; good for final polish but less effective for lipophilic impurities. |
| Toluene / Heptane | 1:1 to 1:3 | Lipophilic Impurities | Critical: The 4-methyl group makes the compound soluble in hot toluene. Adding heptane forces precipitation.[2] |
| Acetic Acid / Water | 60:40 | Isomer Separation | Protonates the acid fully, reducing solubility of specific regioisomers. |
Troubleshooting "Oiling Out":
-
The Cause: The solution is too concentrated or cooled too fast, hitting the "spinodal decomposition" zone before the nucleation line.
-
The Fix: Re-heat until clear. Add a seed crystal (if available) at 5°C below the boiling point. Cool extremely slowly (wrap the flask in foil/towel).
Expert Insight: For benzothiophenes, charcoal treatment is highly effective during the hot filtration step to remove oxidized sulfur byproducts (dark colors) [1].[1]
Module 3: Chromatography (Difficult Separations)
User Query: "I see severe peak tailing on TLC and Flash Chromatography. Also, I cannot separate the 4-methyl isomer from the 6-methyl isomer."
Scientist Response: Carboxylic acids dimerize on silica gel due to hydrogen bonding, causing streaks/tailing. Furthermore, regioisomers of benzothiophene have nearly identical polarities.
Solution 1: Fixing the Tailing You must use an acidic modifier in your mobile phase to keep the carboxylic acid protonated (suppressing ionization).[1]
-
Mobile Phase: Hexane/Ethyl Acetate + 1% Acetic Acid (AcOH) .[1]
-
Alternative: DCM/Methanol + 0.5% Formic Acid .
Solution 2: Separating Regioisomers (4-Me vs 6-Me) Standard silica is often insufficient.[1]
-
C18 Reverse Phase: Use a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA).[1] The steric bulk of the 4-methyl group interacts differently with the C18 chains than the 6-methyl group [2].
-
Silver Nitrate Impregnated Silica: If the impurity is a decarboxylated benzothiophene, Ag-Silica separates based on pi-cloud density (sulfur heterocycles bind strongly to Ag+).[1]
Decision Tree: Chromatography Optimization
Caption: Decision matrix for selecting mobile phase modifiers and stationary phases.
Module 4: Frequently Asked Questions (FAQs)
Q1: My final product has a persistent sulfur smell. How do I remove it? A: This indicates trace thiols or disulfides from the synthesis.
-
Protocol: Dissolve the acid in base (NaOH). Wash the aqueous layer with DCM (removes disulfides). Then, treat the aqueous layer with a small amount of hydrogen peroxide (H₂O₂) or bleach (carefully!) to oxidize remaining thiols to sulfonates, which are water-soluble and will not precipitate upon acidification [3].
Q2: Can I sublime this compound? A: Yes, benzothiophene carboxylic acids are generally stable enough for sublimation.
-
Conditions: High vacuum (<0.1 mmHg) at 140–160°C. This is excellent for removing non-volatile inorganic salts and polymeric tars [4].
Q3: The melting point is lower than the literature value (211°C for parent, variable for 4-Me). Why? A: The 4-methyl group depresses the melting point compared to the unsubstituted parent. However, a wide range (>2°C) indicates isomeric impurities. Perform qNMR (Quantitative NMR) to check for the 6-methyl isomer, which often co-crystallizes.[1]
References
-
Vertex Pharmaceuticals. (2009).[1] Purification method of benzothiophene derivatives.[3][4][5] JP4357608B2. Link (Describes alcohol/water recrystallization and charcoal treatment).
-
SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column.Link (Demonstrates reverse-phase strategies for benzothiophenes).
-
BenchChem. (2025).[1][6] Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.Link (General protocols for thiophene/benzothiophene purification).
-
Canadian Science Publishing. (1965). A Study of the Substitution Reactions of Benzo[b]thiophene and its Derivatives.Link (Validation of sublimation and recrystallization for benzothiophene carboxylic acids).[1]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 4-Methyl-1-benzothiophene-5-carboxylic acid
Prepared by the Applications Science Team
Welcome to the technical support center for the purification of 4-Methyl-1-benzothiophene-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common challenges and provide field-proven protocols to ensure the success of your experiments.
The Core Principles of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] Its efficacy is based on the principle that the solubility of a solid in a solvent generally increases with temperature.[1][2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, present in lower concentrations, remain dissolved in the solvent (the "mother liquor") and are separated by filtration.[2][3]
Frequently Asked Questions: Solvent Selection
Proper solvent selection is the most critical factor for successful recrystallization.[4] An ideal solvent will exhibit high solubility for 4-Methyl-1-benzothiophene-5-carboxylic acid at elevated temperatures and low solubility at cooler temperatures.[2][4]
Q1: What are the ideal characteristics of a recrystallization solvent for 4-Methyl-1-benzothiophene-5-carboxylic acid?
A1: The selection of an appropriate solvent is guided by several key principles:
-
Solubility Profile: The compound should be highly soluble in the solvent at its boiling point and sparingly soluble at room temperature or in an ice bath. This differential solubility is crucial for maximizing yield.[4]
-
"Like Dissolves Like": 4-Methyl-1-benzothiophene-5-carboxylic acid is a polar, aromatic carboxylic acid. Therefore, solvents with moderate to high polarity are generally good starting points. Solvents capable of hydrogen bonding, such as alcohols, can be particularly effective.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.
-
Reactivity: The solvent must be chemically inert and not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[4]
Q2: Which specific solvents are good starting points for this compound?
A2: Given the aromatic and carboxylic acid functionalities, several solvent classes are promising candidates. For benzothiophene derivatives and aromatic carboxylic acids, the following single and mixed-solvent systems are often successful:
-
Alcohols: Ethanol, methanol, and n-butanol are excellent starting points. They are polar and can engage in hydrogen bonding with the carboxylic acid group.[5]
-
Ketones: Acetone is a versatile polar aprotic solvent.[6]
-
Esters: Ethyl acetate can be effective, particularly in mixed-solvent systems.[6]
-
Aromatic Hydrocarbons: Toluene can be useful, especially if impurities are non-polar.[7]
-
Mixed-Solvent Systems: When a single solvent is not ideal, a two-solvent system is employed. Common pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[7]
Q3: How do I perform an efficient, small-scale solvent screen?
A3: A systematic solvent screen is essential to identify the optimal system without wasting a significant amount of your crude product.
Protocol: Micro-Scale Solvent Screening
-
Place approximately 10-20 mg of your crude 4-Methyl-1-benzothiophene-5-carboxylic acid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, agitating after each drop. Note if the compound dissolves readily. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[8]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 5-10 minutes to maximize crystal formation.[8]
-
Evaluate the outcome: The ideal solvent will show little to no solubility at room temperature but complete dissolution upon heating, followed by the formation of a significant amount of crystalline precipitate upon cooling.
Data Presentation: Properties of Common Recrystallization Solvents
The choice of solvent can be guided by its physical properties. The following table summarizes key data for potential solvents.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Comments |
| Water | 100 | 1.000 | Good for polar compounds; may require a co-solvent.[6] |
| Acetic Acid | 118 | 0.648 | Can be effective for carboxylic acids, but difficult to remove.[9] |
| Ethanol | 78.5 | 0.654 | A very common and effective solvent for moderately polar compounds.[6][9] |
| Methanol | 64.5 | 0.762 | Similar to ethanol but more volatile.[9] |
| Acetone | 56 | 0.355 | A good general-purpose polar aprotic solvent.[6][9] |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent, often used in combination with hexanes.[6][9] |
| Toluene | 110.6 | 0.099 | Useful for less polar compounds or as a component in a mixed system.[9] |
| Heptane/Hexane | 98 / 69 | ~0.01 | Non-polar, often used as an "anti-solvent" with more polar solvents.[6][9] |
Experimental Protocol: Single-Solvent Recrystallization Workflow
This protocol provides a detailed methodology for purifying 4-Methyl-1-benzothiophene-5-carboxylic acid using a single solvent identified from your screening process.
Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirrer/hotplate. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[3][4]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Re-heat the solution to boiling for a few minutes.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (including decolorizing carbon), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[3][11]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Rushing this step by plunging the hot flask into an ice bath can cause the solid to "crash out," trapping impurities.[11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-30 minutes to maximize the recovery of the purified compound.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter paper or by using a vacuum oven.
Workflow Visualization
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Guide
Even with a well-chosen solvent, experimental issues can arise. This section addresses the most common problems encountered during recrystallization.
Q4: No crystals are forming upon cooling. What should I do?
A4: This is a common issue that can typically be resolved with one of the following techniques:
-
Cause: Too much solvent was added. The solution is too dilute (unsaturated), preventing crystallization.[11][12]
-
Cause: The solution is supersaturated. The solute is reluctant to nucleate and begin crystal growth.[11][12]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][11]
-
Solution 2: Seeding. If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal lattice formation.[11][13]
-
Q5: My compound "oiled out" instead of crystallizing. How can I fix this?
A5: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[12]
-
Solution: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a cooling hot plate can help.[12] If the problem persists, consider using a lower-boiling point solvent or switching to a two-solvent system.
Q6: The recrystallized product has a very low yield. What are the common causes?
A6: Several factors can contribute to poor recovery:
-
Using too much solvent: This is the most frequent cause of low yield, as a significant portion of the product will remain in the mother liquor.[12]
-
Premature crystallization: If the solution cools too much during hot filtration, the product will crystallize on the filter paper and be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Excessive washing: Washing the crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of the product.
Q7: The product is still impure after recrystallization. What went wrong?
A7: Purity issues often stem from the cooling process or solvent choice:
-
Cooling too quickly: Rapid cooling can cause impurities to become trapped within the crystal lattice.[11] Always allow for slow, undisturbed cooling.
-
Inappropriate solvent: The chosen solvent may not effectively differentiate between the target compound and a key impurity, causing them to co-crystallize. In this case, a different solvent or purification method (like column chromatography) may be necessary.[8]
-
Incomplete drying: Residual solvent can act as an impurity and may depress the melting point. Ensure the crystals are completely dry before analysis.
Troubleshooting Logic
Caption: Decision tree for common recrystallization problems.
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research. ACS Publications. [Link]
-
University of California, Irvine. (n.d.). Experiment 9 — Recrystallization. UCI Department of Chemistry. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
-
ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. ACS Publications. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Professor Dave Explains. [Link]
-
PMC. (2025, February 7). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. PMC. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. [Link]
-
Scholars Research Library. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. [Link]
-
ResearchGate. (2025, October 16). (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. [Link]
-
PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. PubChem. [Link]
-
ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzothiophene. Wikipedia. [Link]
-
OSTI.gov. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.gov. [Link]
-
Scribd. (n.d.). Organic Solvents Properties Overview. Scribd. [Link]
-
American Elements. (n.d.). Benzothiophenes. American Elements. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Cheméo. [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. amherst.edu [amherst.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. scispace.com [scispace.com]
Overcoming steric hindrance in 4-methyl substituted benzothiophenes
Case Ticket: Overcoming Steric Hindrance in 4-Methyl Substituted Benzothiophenes
Status: Open Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Peri-Interaction" Challenge
User, you are likely encountering low yields or failed reactions at the C3 position of your benzothiophene core. This is not a random failure; it is a structural inevitability caused by the 4-methyl group .
In the benzothiophene system, the C3 and C4 positions are in close proximity (the peri-position). A methyl group at C4 exerts significant steric pressure on C3, creating a "buttressing effect." This prevents the planar alignment required for many transition states, particularly in palladium-catalyzed cross-couplings and electrophilic aromatic substitutions (EAS).
This guide provides three validated workflows to bypass this steric lock:
-
Optimized C-H Functionalization (Forcing the electrophile).
-
Sterically-Demanding Cross-Coupling (Ligand engineering).
-
De Novo Cyclization (Building the ring around the hindrance).
Module 1: C-H Functionalization (The C3 Bottleneck)
The Problem: Under standard EAS conditions (e.g., bromination), the 4-methyl group blocks the approach of the electrophile to C3. Furthermore, electronic directing effects often favor C2.[1]
Technical Insight: To functionalize C3 in the presence of a 4-Me group, you must first block C2 or use conditions that favor the thermodynamic product. However, the 4-Me group destabilizes the Wheland intermediate at C3 due to steric clash.
Protocol A: Regioselective Bromination of 4-Methylbenzothiophene
Use this protocol to install a handle for subsequent cross-coupling.
| Parameter | Condition | Rationale |
| Reagent | Elemental bromine is smaller than NBS, allowing better access to the crowded C3 site. | |
| Solvent | Polar protic solvents (AcOH) stabilize the cationic intermediate. | |
| Temperature | 0°C | Start cold to control exotherm, but RT is often needed to overcome the activation energy barrier caused by sterics. |
| Additives | Sodium Acetate (NaOAc) | Acts as a buffer to prevent acid-catalyzed polymerization. |
Step-by-Step:
-
Dissolve 4-methylbenzothiophene (1.0 equiv) in
(0.5 M). -
Cool to 0°C. Add
(1.05 equiv) dropwise over 30 minutes. -
Critical Checkpoint: Monitor by HPLC. If C2-bromination dominates, you are seeing kinetic control.
-
Troubleshooting: If C2 selectivity persists, switch to dilithiation . Treat with 2.2 equiv n-BuLi followed by electrophile quench. The C2-Li directs the second Li to C3; subsequent quenching gives the 2,3-disubstituted product.
Module 2: Cross-Coupling Strategies (The Pd/Ligand Interface)
The Problem: You have a 3-bromo-4-methylbenzothiophene, but Suzuki coupling fails. Root Cause: The oxidative addition (Pd inserting into C-Br) works, but the reductive elimination step is stalled. The 4-methyl group prevents the two coupling partners from aligning on the palladium center.
Decision Matrix: Ligand Selection
Figure 1: Ligand selection logic for sterically hindered benzothiophenes.
Protocol B: Microwave-Assisted Suzuki Coupling
Standard heating often leads to dehalogenation before coupling occurs. High-energy input (MW) coupled with bulky electron-rich ligands is required.
Reagents:
-
Catalyst:
(2 mol%) + SPhos or XPhos (4-8 mol%).-
Why? Buchwald ligands (biaryl phosphines) create a "pocket" that accommodates the 4-Me bulk while accelerating reductive elimination.
-
-
Base:
(3.0 equiv).-
Why? Anhydrous conditions often work better for hindered substrates than aqueous carbonate systems.
-
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
Workflow:
-
Charge a microwave vial with 3-bromo-4-methylbenzothiophene (1.0 eq), Boronic acid (1.5 eq), Base, and Catalyst.
-
Seal and purge with Argon for 5 minutes (Oxygen is fatal to electron-rich ligands).
-
Irradiate: 100°C - 120°C for 30-60 minutes.
-
Analysis: If starting material remains, do not increase temp >140°C (risk of protodehalogenation). Instead, switch to a Pd-NHC catalyst (e.g., Pd-PEPPSI-IPent).
Module 3: The "Nuclear Option" (De Novo Synthesis)
The Problem: Direct functionalization is impossible due to extreme steric crowding (e.g., introducing a tertiary group at C3). Solution: Do not fight the ring. Build the ring around the functional groups.
Protocol C: Electrophilic Sulfur Cyclization
This method constructs the benzothiophene core from an alkyne, placing the substituents perfectly before the ring closes.
Mechanism:
An o-alkynyl thioanisole is treated with an electrophile (like
Step-by-Step:
-
Precursor Synthesis: Synthesize o-alkynyl thioanisole via Sonogashira coupling of 2-bromo-thioanisole with your desired alkyne (which already contains the "difficult" substituent).
-
Cyclization:
-
Dissolve precursor in
. -
Add
(1.2 equiv) or cationic sulfur reagents. -
Stir at RT for 1-4 hours.
-
-
Result: You obtain a 3-iodo-benzothiophene (if using iodine) or a 3-substituted system without ever fighting the 4-Me steric clash during a coupling step.
Figure 2: De Novo synthesis pathway to bypass direct functionalization issues.
Troubleshooting FAQs
Q: Why is my reaction yielding the C2-isomer instead of C3? A: Benzothiophenes are naturally more nucleophilic at C2 due to the heteroatom's alpha-effect. The 4-methyl group exacerbates this by physically blocking C3. You must use a C2-blocking group (like a trimethylsilyl group, TMS) or use the De Novo route (Module 3) to guarantee regiochemistry.
Q: I see "Protodehalogenation" (loss of Br) in my Suzuki coupling. Why? A: This is a symptom of a stalled catalytic cycle. The Pd inserts into the C-Br bond, but cannot transmetallate or eliminate due to the 4-Me bulk. The Pd-intermediate then grabs a hydride (from solvent or base) and falls off. Fix: Switch to a bulkier ligand (XPhos) and strictly anhydrous solvents (Dioxane instead of alcohols).
Q: Can I use C-H activation directly on 4-methylbenzothiophene? A: Direct C3 arylation is extremely difficult with the 4-Me group present. Most "direct arylation" papers use unsubstituted benzothiophenes. For your scaffold, standard cross-coupling (Module 2) is more reliable than C-H activation.
References
-
BenchChem Technical Support. Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene. (Accessed 2025).[1]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Ligand Effects. (Accessed 2025).[1]
-
National Institutes of Health (PubMed). Sequential Regioselective C-H Functionalization of Thiophenes. (2016).[3][4][5]
-
RSC Publishing. A one-pot successive cyclization–alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes. (Organic & Biomolecular Chemistry).[1][2][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubilization Strategies for 4-Methyl-1-benzothiophene-5-carboxylic Acid
Executive Summary: The "Hydrophobic Wall"
Researchers frequently encounter precipitation when working with 4-Methyl-1-benzothiophene-5-carboxylic acid (4-MBTA). While the carboxylic acid moiety suggests water solubility, the molecule’s behavior is dominated by the benzothiophene core (highly lipophilic/aromatic) and the 4-methyl group (which increases LogP and steric bulk).
In neutral water (pH 7.0), this compound exists primarily in its protonated, uncharged form, leading to "brick-dust" insolubility. To resolve this, you must manipulate its ionization state or shield its hydrophobic core.
This guide provides three validated workflows to solubilize 4-MBTA for chemical synthesis, cell culture, and in vivo applications.
Chemical Profile & Solubility Physics
Understanding the molecule's "personality" is critical for choosing the right solvent system.
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | ~192.23 g/mol | Small molecule, capable of high molarity if dissolved. |
| pKa (COOH) | 4.2 – 4.5 | Critical: At pH < 4.5, it is neutral and insoluble. At pH > 6.5, it is anionic and soluble. |
| LogP (Octanol/Water) | ~3.1 – 3.5 | Highly lipophilic. The 4-methyl group adds ~0.5 log units compared to the parent scaffold. |
| Crystal Packing | High (π-π stacking) | The planar benzothiophene rings stack tightly, requiring significant energy to break the crystal lattice. |
Decision Matrix: Choosing Your Protocol
Do not guess. Use this logic flow to select the correct solubilization method for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Validated Protocols
Method A: The "Salt Switch" (Aqueous/Buffer)
Best for: Chemical reactions, pH-insensitive assays, and DMSO-sensitive cell lines.
The Science: You are converting the insoluble acid into its sodium salt (Sodium 4-methyl-1-benzothiophene-5-carboxylate). This relies on the Henderson-Hasselbalch equation ; you must drive the pH at least 2 units above the pKa (Target pH > 6.5).
Protocol:
-
Calculate: Determine the moles of 4-MBTA.
-
Equivalents: Prepare a 100 mM NaOH (or KOH) solution. You need 1.05 molar equivalents of base relative to the compound.
-
Why 1.05? The slight excess ensures complete deprotonation without making the solution corrosively basic.
-
-
Dissolve: Add the 4-MBTA powder to the NaOH solution. Vortex vigorously.
-
Observation: The solution should turn clear. If slightly cloudy, sonicate for 30 seconds.
-
-
Dilute: Slowly add your buffer (PBS or HBSS) to reach the desired final concentration.
-
pH Adjustment: Check the final pH. If it is > 8.5, carefully back-titrate with dilute HCl to pH 7.4. Caution: Going below pH 5.5 will cause immediate precipitation.
Method B: The "DMSO Spike"
Best for: High-throughput screening (HTS) and standard cell culture.
The Science: 4-MBTA is highly soluble in aprotic polar solvents like DMSO. This method creates a concentrated "spike" solution that is rapidly diluted into aqueous media, kinetically trapping the molecule in solution before it can crystallize.
Protocol:
-
Stock Preparation: Dissolve 4-MBTA in 100% anhydrous DMSO to create a 10 mM - 50 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO causes stock precipitation).
-
-
The Spike: Pipette the DMSO stock directly into the vortexing cell culture media.
-
Limit: Ensure the final DMSO concentration is < 0.5% (v/v) (ideally < 0.1% for sensitive lines like primary neurons or stem cells).
-
Example: To achieve 10 µM final concentration, add 1 µL of 10 mM stock to 1000 µL of media.
-
Method C: The "Trojan Horse" (Cyclodextrin)
Best for: In vivo animal studies (IP/IV) or very high concentration aqueous stocks.
The Science: The hydrophobic benzothiophene core is encapsulated inside the donut-shaped cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior keeps the complex soluble in water.
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Addition: Add 4-MBTA powder to the vehicle.
-
Energy Input: This process is thermodynamically favorable but kinetically slow. Sonicate at 40°C for 20-30 minutes or stir overnight at room temperature.
-
Filtration: Filter sterilize (0.22 µm). The resulting solution is stable and pH-neutral.
Troubleshooting & FAQs
Q1: I added water first, then tried to add NaOH, but it's still a floating clump. Why?
-
The Cause: You created a "wetting" issue. The hydrophobic methyl-benzothiophene surface repels water, forming clumps that reduce surface area for the base to act on.
-
The Fix: Always dissolve the powder in the concentrated base (or a small volume of DMSO/Ethanol) first, then dilute with water.
Q2: My solution precipitated when I added it to cell culture media.
-
The Cause: "pH Shock." Cell media is buffered to pH 7.4. If you used Method A (Salt) but didn't ensure the salt was fully stable, or if the local concentration was too high during addition, the pH might have dipped locally, reprotonating the acid.
-
The Fix: Add the compound solution slowly while vortexing the media. Do not add cold stock to warm media; equilibrate temperatures first.
Q3: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caution. Ethanol is more volatile and has a lower solubilizing power for this specific aromatic core compared to DMSO. The toxicity limit for ethanol in cells is often slightly higher (up to 1%), but precipitation upon dilution is more common than with DMSO.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility physics).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2795444, 1-Benzothiophene-5-carboxylic acid (Parent Structure Data). Link
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLOS ONE, 8(12), e81204. (Establishes DMSO limits in bioassays). Link
Technical Support Center: Optimizing Reaction Temperature for Benzothiophene Carboxylic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of benzothiophene carboxylic acid derivatives is a cornerstone in the development of new therapeutic agents and functional materials. Among the many variables in these synthetic routes, reaction temperature stands out as a critical parameter that can profoundly influence yield, purity, and the overall success of the reaction. This guide, designed for laboratory professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of temperature optimization in these syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in the synthesis of benzothiophene carboxylic acid derivatives?
Reaction temperature is a fundamental parameter that governs the kinetics and thermodynamics of a chemical reaction. In the context of benzothiophene synthesis, its precise control is crucial for several reasons:
-
Reaction Rate: Temperature directly influences the rate at which the reaction proceeds. Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product.[1]
-
Activation Energy: Many synthetic steps, such as intramolecular cyclization, have a specific activation energy that must be overcome for the reaction to occur.[1] If the temperature is too low, the reaction may be impractically slow or may not proceed at all.[1]
-
Selectivity: Temperature can significantly impact the selectivity of a reaction. This includes:
-
Regioselectivity: In cases where functionalization can occur at different positions of the benzothiophene core (e.g., C2 vs. C3), temperature can influence which isomer is preferentially formed.[2]
-
Chemoselectivity: When multiple functional groups could potentially react, temperature can help to favor the desired transformation.
-
-
Impurity Profile: Suboptimal temperatures can promote the formation of side products.[1] High temperatures can lead to thermal decomposition, polymerization, or other unwanted side reactions, complicating purification and reducing the overall yield.[1][3]
Q2: What are some common synthetic routes to benzothiophene carboxylic acids where temperature is a key optimization parameter?
Several named reactions are employed for the synthesis of thiophenes and benzothiophenes, each with its own temperature considerations:
-
Gewald Reaction: This multicomponent reaction is a versatile method for synthesizing 2-aminothiophenes, which can be precursors to benzothiophene derivatives.[4][5][6] The reaction is often carried out at moderate temperatures, typically around 50 °C in solvents like methanol or ethanol.[5] Microwave irradiation has been shown to be beneficial, often reducing reaction times from hours to minutes.[6][7]
-
Fiesselmann Thiophene Synthesis: This method allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[8][9][10] The reaction conditions are generally mild.
-
Palladium-Catalyzed Cross-Coupling and Cyclization Reactions: These are modern and powerful methods for constructing the benzothiophene core.[2][11] Typical temperatures for these reactions range from 80 °C to 120 °C.[2][3] Suboptimal temperatures can lead to catalyst decomposition (formation of palladium black) and low yields.[3]
Q3: I am observing a low yield of my desired benzothiophene carboxylic acid derivative. Could temperature be the culprit?
A low yield is a common issue that can often be traced back to improper temperature control.[2] Consider the following:
-
Temperature Too Low: The reaction may not have sufficient energy to overcome the activation barrier, leading to an incomplete or very slow reaction.[1] A gradual, incremental increase in temperature (e.g., in 10 °C steps) is a good starting point for optimization.[2]
-
Temperature Too High: Excessive heat can lead to the decomposition of your starting materials, intermediates, or the final product.[1] It can also promote the formation of unwanted byproducts, such as polymers or oxidation products.[1] In palladium-catalyzed reactions, high temperatures can cause the catalyst to decompose, leading to a loss of catalytic activity.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause Related to Temperature | Recommended Solution | Scientific Rationale |
| The reaction temperature is too low, preventing the reaction from reaching the necessary activation energy.[1] | Gradually increase the reaction temperature in 10 °C increments.[2] For palladium-catalyzed reactions, a typical range is 100-120 °C.[2] | This ensures that the molecules have sufficient kinetic energy to overcome the activation barrier and form the desired product. |
| The reaction temperature is too high, causing decomposition of reactants or products.[1] | If you observe charring or the formation of a complex mixture of unidentifiable products, try running the reaction at a lower temperature. | Milder reaction conditions can prevent thermal degradation and minimize the formation of unwanted byproducts.[2] |
| Inconsistent heating is causing temperature fluctuations. | Ensure the reaction vessel is properly insulated and that stirring is adequate for uniform heat distribution.[1] Use a reliable heating mantle with a thermocouple for precise temperature control. | Consistent and uniform heating is crucial for reproducible results and to avoid localized overheating or underheating. |
Problem 2: Formation of Significant Side Products
| Potential Cause Related to Temperature | Recommended Solution | Scientific Rationale |
| High reaction temperatures are promoting undesired side reactions like polymerization or oxidation.[1] | Lower the reaction temperature. Consider screening a range of temperatures to find the optimal balance between reaction rate and selectivity. | Lowering the temperature can decrease the rate of undesired side reactions more significantly than the rate of the desired reaction, thus improving the overall selectivity. |
| In palladium-catalyzed reactions, high temperatures are leading to homocoupling byproducts.[3] | Consider running the reaction at a lower temperature to improve catalyst stability and reduce the rate of homocoupling.[3] | Catalyst decomposition at high temperatures can lead to the formation of active species that promote the undesired coupling of starting materials. |
Problem 3: Poor Regioselectivity (e.g., C2 vs. C3 functionalization)
| Potential Cause Related to Temperature | Recommended Solution | Scientific Rationale |
| The reaction temperature is favoring the formation of the undesired regioisomer. | Screen a range of reaction temperatures. Sometimes, a lower or higher temperature can favor the formation of one isomer over another. | The activation energies for the formation of different regioisomers can be different. By altering the temperature, you can influence the kinetic control of the reaction and favor the pathway with the lower activation energy for the desired product. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Synthesis of a Benzothiophene Derivative
This protocol provides a general framework. Specific conditions will vary depending on the substrates and catalyst system.
-
Reaction Setup: To an oven-dried reaction tube, add the benzothiophene precursor (1.0 equiv), the coupling partner (1.5-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any necessary ligands or additives (e.g., Cu(OAc)₂, K₂CO₃).[2][3]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., DMSO, THF, or toluene) via syringe.[2][3]
-
Heating: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).[3]
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.[3]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.[3][12]
Protocol 2: Temperature Optimization Study
To determine the optimal reaction temperature, a systematic study should be performed.
-
Set up Parallel Reactions: Prepare several identical reaction mixtures as described in Protocol 1.
-
Vary the Temperature: Place each reaction in a separate heating block or oil bath set to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Monitor and Analyze: Monitor each reaction at regular intervals (e.g., every 2 hours) by taking small aliquots and analyzing them by a quantitative method like HPLC or GC-MS.
-
Determine Optimal Conditions: Compare the yield of the desired product and the formation of impurities at each temperature to identify the optimal reaction temperature.
Visualizing the Workflow
Workflow for Temperature Optimization
The following diagram illustrates a typical workflow for optimizing the reaction temperature.
Caption: A three-phase workflow for systematic temperature optimization.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common temperature-related issues.
Caption: A decision tree for troubleshooting temperature-related issues.
References
- Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
- Benchchem. (n.d.). Preventing byproduct formation in palladium-catalyzed benzothiophene synthesis.
- Benchchem. (n.d.). Temperature control in the synthesis of 7-Ethyl-2-propyl-1-benzothiophene.
-
Gulevich, A. V., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
-
Various Authors. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
Various Authors. (n.d.). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
-
PMC. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Chemical Science. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of temperature on thiophene (A) and benzothiophene (B) conversion at 30 bar and LHSV = 2h-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
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- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Benzothiophene synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 4-Methyl vs. 3-Methyl-1-benzothiophene-5-carboxylic Acid
[1]
Executive Summary
In medicinal chemistry, the benzothiophene scaffold serves as a critical bioisostere for indole and naphthalene systems, offering unique lipophilicity and metabolic stability profiles. When optimizing the 1-benzothiophene-5-carboxylic acid pharmacophore, the placement of a methyl group at the C4 (benzene ring) versus C3 (thiophene ring) position creates profound differences in steric environment, electronic conjugation, and synthetic accessibility.
-
4-Methyl Isomer (C4): Characterized by significant peri-interaction and ortho-steric hindrance relative to the C5-carboxylic acid.[1] This forces the carboxylate out of planarity, potentially locking bioactive conformations but complicating coupling reactions.
-
3-Methyl Isomer (C3): Modulates the electron density of the thiophene ring with minimal steric impact on the C5-carboxylic acid, preserving planar conjugation.[1]
Structural & Physicochemical Comparison
The primary distinction lies in the spatial relationship between the methyl group and the carboxylic acid moiety.
| Feature | 4-Methyl-1-benzothiophene-5-COOH | 3-Methyl-1-benzothiophene-5-COOH |
| Methyl Position | Benzene Ring (C4) | Thiophene Ring (C3) |
| Proximity to COOH | Ortho (Vicinal) | Distal (Heterocyclic Ring) |
| Steric Effect | High: Steric clash forces COOH out of aromatic plane (Atropisomerism potential).[1] | Low: COOH remains coplanar with the benzothiophene core. |
| Electronic Effect | Inductive (+I) donation to C5; Resonance inhibition due to twist. | Inductive (+I) donation to S-ring; Increases overall |
| Predicted pKa | ~3.8 - 4.0 (Acid strengthening due to steric inhibition of resonance).[1] | ~4.2 - 4.4 (Standard aromatic acid range).[1] |
| Lipophilicity (cLogP) | ~2.9 (Slightly lower solvation energy due to masking). | ~2.9 (Similar, but more accessible surface area). |
Structural Visualization (Logic Diagram)
Caption: SAR decision tree highlighting the divergent structural consequences of C4 vs. C3 methylation.
Synthetic Accessibility & Protocols
The synthesis of these two isomers requires fundamentally different strategies. The 4-methyl isomer demands a pre-functionalized benzene precursor, whereas the 3-methyl isomer is often constructed via cyclization of a thiophenol derivative.[1]
A. Synthesis of 4-Methyl-1-benzothiophene-5-carboxylic Acid
Challenge: Introducing a methyl group at C4 after ring formation is difficult due to lack of regioselectivity.[1] Strategy: Construct the benzene ring with the methyl group already in place (e.g., from o-toluidine derivatives or substituted benzaldehydes).
Protocol (Adapted from Modified McMurry/Cyclization):
-
Precursor: Start with 2-fluoro-4-methyl-5-bromobenzaldehyde .
-
Thiolation: React with methyl thioglycolate (
) in the presence of /DMF to form the thioether.[1] -
Cyclization: Perform an intramolecular aldol-type condensation (using DBU or NaOEt) to close the thiophene ring, yielding methyl 4-methyl-1-benzothiophene-5-carboxylate .[1]
-
Hydrolysis: Saponify with LiOH in THF/Water to afford the free acid.
B. Synthesis of 3-Methyl-1-benzothiophene-5-carboxylic Acid
Challenge: Ensuring the methyl group lands on C3 rather than C2. Strategy: Cyclization of an arylthioacetone derivative.
Protocol (Cyclodehydration Method):
-
Precursor: Start with 4-mercaptobenzoic acid (or its methyl ester).[1]
-
Alkylation: React with chloroacetone (
) and in acetone.[1]-
Note: This installs the
side chain.[1]
-
-
Cyclization: Treat with polyphosphoric acid (PPA) or methanesulfonic acid at 80-100°C.
-
Result: This yields 3-methyl-1-benzothiophene-5-carboxylic acid directly (or the ester).[1]
Synthetic Pathway Comparison
Caption: Divergent synthetic workflows. The 4-Me route relies on pre-functionalized benzene; the 3-Me route utilizes ketone cyclization.[1]
Biological Application & Performance[1][4]
Ligand-Protein Binding Implications[1]
-
4-Methyl (Conformational Lock): The steric clash between the C4-methyl and C5-carboxylate creates a high energy barrier to rotation.[1] If the protein binding pocket requires a twisted conformation , this isomer will have a lower entropic penalty upon binding (higher affinity). However, if the pocket is narrow and flat (intercalator-like), this isomer will likely fail.
-
3-Methyl (Electronic Tuning): This isomer is ideal when the binding pocket is hydrophobic around the thiophene ring but requires the carboxylate to be coplanar with the aromatic system (e.g., forming hydrogen bonds with backbone amides in a narrow cleft).
Experimental Data Summary (Simulated)
Based on typical SAR trends for benzothiophene carboxylates in kinase/GPCR assays:
| Property | 4-Methyl Isomer | 3-Methyl Isomer |
| Solubility (pH 7.4) | Moderate (Crystal packing disrupted by twist) | Low (High lattice energy due to planarity) |
| Metabolic Stability | High: C4-Me blocks P450 attack at C4/C5.[1] | Moderate: C3-Me is metabolically robust, but C4 is exposed.[1] |
| Selectivity Potential | High: "Shape-selective" due to twist.[1] | Baseline: Mimics standard indole/naphthalene.[1] |
References
-
Benzothiophene Synthesis & Reactivity
-
Structural Characterization (Analogous Systems)
-
Physicochemical Properties
-
General Synthetic Methodology
A Senior Application Scientist's Guide to Validating the Purity of 4-Methyl-1-benzothiophene-5-carboxylic acid using LC-MS
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-Methyl-1-benzothiophene-5-carboxylic acid, a key building block in the synthesis of various pharmacologically active agents, rigorous purity assessment is paramount. Even trace-level impurities, such as isomers, precursors, or degradation products, can have unintended biological consequences or adversely affect the yield and purity of subsequent synthetic steps.
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust validation of 4-Methyl-1-benzothiophene-5-carboxylic acid purity. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, ensuring a self-validating and reliable analytical system, consistent with the principles outlined by the International Council for Harmonisation (ICH) guidelines.
The Analytical Challenge: Physicochemical Properties and Methodological Implications
4-Methyl-1-benzothiophene-5-carboxylic acid is an aromatic carboxylic acid with a molecular weight of 192.24 g/mol (C₁₀H₈O₂S). Its analytical behavior is dictated by two primary features: the hydrophobic benzothiophene core and the ionizable carboxylic acid group. This duality necessitates careful control over chromatographic conditions to achieve optimal separation and detection.
The primary analytical objectives are:
-
Separation: To resolve the main compound from all potential process-related impurities and degradation products.
-
Identification: To use mass spectrometry to confirm the identity of the main peak and tentatively identify unknown impurities based on their mass-to-charge ratio (m/z).
-
Quantification: To accurately determine the purity level, typically expressed as a percentage of the main component's peak area relative to the total peak area.
Comparative Method Development Strategy: A Tale of Two Approaches
The development of a robust LC-MS method requires a systematic evaluation of chromatographic and spectrometric parameters. Here, we compare two common reversed-phase (RP) strategies to illustrate the impact of column chemistry and mobile phase pH on the analysis of our target molecule.
The Liquid Chromatography (LC) Front-End
Column Selection: C18 vs. Phenyl-Hexyl
-
Standard C18 Columns: These are the workhorses of reversed-phase chromatography, separating molecules primarily based on hydrophobicity. The benzothiophene core of our analyte will interact strongly with the C18 stationary phase.
-
Phenyl-Hexyl Columns: These columns offer an alternative separation mechanism. In addition to hydrophobic interactions, they provide π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can offer unique selectivity for aromatic compounds and their structurally similar impurities, potentially resolving peaks that co-elute on a C18 column.
Mobile Phase Optimization: The Decisive Role of pH
For an ionizable compound, mobile phase pH is arguably the most critical parameter for controlling retention and peak shape.
-
Method A (Low pH - Acidic): By setting the mobile phase pH well below the pKa of the carboxylic acid group (typically around pH 2.5-3.0 using an additive like formic acid), the analyte is maintained in its neutral, protonated state. This non-ionized form is more hydrophobic and will be more strongly retained on a reversed-phase column, leading to sharp, symmetrical peaks.
-
Method B (Near-Neutral pH): Using a buffer like ammonium acetate around pH 7 can be an alternative. However, at this pH, the carboxylic acid will be deprotonated (negatively charged), making it more polar and less retained. While this can be useful in some cases, it often leads to poor peak shape (tailing) on traditional silica-based columns unless specialized column chemistries are employed. For this reason, low pH is generally the preferred starting point for acidic analytes in RP-HPLC.
The Mass Spectrometry (MS) Back-End
Ionization Mode: Negative vs. Positive Electrospray Ionization (ESI)
-
ESI Negative Mode (-): Carboxylic acids are readily deprotonated, making ESI in negative ion mode the most logical and sensitive choice. The primary ion observed will be the deprotonated molecule, [M-H]⁻.
-
ESI Positive Mode (+): While less intuitive for an acid, protonation can sometimes occur on the sulfur atom or aromatic ring, yielding an [M+H]⁺ ion. However, sensitivity is typically much lower compared to the negative mode for this class of compounds.
Detection Strategy: Finding the Known and the Unknown
-
Full Scan Mode: For purity analysis, full scan mode is essential. It acquires data across a specified mass range (e.g., m/z 50-500), allowing for the detection of all ionizable compounds, including unexpected impurities.
-
Selected Ion Monitoring (SIM): If specific, known impurities need to be quantified at very low levels, a SIM method can be developed for enhanced sensitivity. However, SIM is not suitable for an initial purity screen as it will not detect anything outside its narrow mass window.
Recommended Protocol: An Optimized and Self-Validating System
Based on the principles discussed, the following protocol represents a robust and reliable starting point for the purity validation of 4-Methyl-1-benzothiophene-5-carboxylic acid. It leverages a standard C18 column with an acidic mobile phase for optimal peak shape and retention, coupled with ESI-negative full scan mass spectrometry for comprehensive impurity detection.
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-Methyl-1-benzothiophene-5-carboxylic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of 10 µg/mL using the same diluent.
-
Ensure all samples are filtered through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 30% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 30% B
-
15.0 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Scan Mode: Full Scan
-
Mass Range: m/z 70 - 600
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Workflow Visualization
The overall process, from sample handling to final purity reporting, can be visualized as follows:
Caption: LC-MS workflow for purity validation of 4-Methyl-1-benzothiophene-5-carboxylic acid.
Performance Comparison: Supporting Experimental Data
To illustrate the importance of method selection, the table below compares the performance of the recommended acidic method (Method 1) with an alternative using a neutral pH mobile phase (Method 2) for the main compound and a hypothetical, closely-eluting isomer impurity.
| Parameter | Method 1 (Recommended) | Method 2 (Alternative) | Justification |
| Analyte: | 4-Methyl-1-benzothiophene-5-carboxylic acid | 4-Methyl-1-benzothiophene-5-carboxylic acid | |
| Mobile Phase | 0.1% Formic Acid (pH ~2.7) | 10mM Ammonium Acetate (pH ~7.0) | Low pH suppresses ionization, increasing retention and improving peak shape. |
| Retention Time (tR) | 7.8 min | 3.2 min | Increased retention at low pH due to the neutral state of the analyte. |
| Tailing Factor (Tf) | 1.1 | 2.5 | Sharp, symmetrical peaks are achieved at low pH, crucial for accurate integration. |
| Analyte: | Hypothetical Isomer Impurity | Hypothetical Isomer Impurity | |
| Retention Time (tR) | 7.5 min | 3.2 min | |
| Resolution (Rs) | 2.1 | 0.0 (Co-elution) | The chosen method successfully resolves the impurity from the main peak. |
| Limit of Detection (LOD) | ~0.01% | Not Determined | Better peak shape and lower baseline noise lead to superior sensitivity. |
Data are illustrative and based on typical chromatographic behavior.
Data Interpretation and Adherence to Regulatory Standards
Purity Calculation: Purity is determined by the area percent method from the total ion chromatogram (TIC) or a relevant extracted ion chromatogram (EIC). The formula is:
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Impurity Identification: For each impurity peak, the m/z value from the mass spectrum provides a crucial piece of information. For instance:
-
An impurity with an m/z corresponding to the loss of CO₂ ([M-H-44]⁻) could indicate a decarboxylation product.
-
An impurity with an m/z of [M-H+16]⁻ might suggest an oxidation product (e.g., a sulfoxide).
Validation According to ICH Guidelines: For use in a regulated environment, this analytical method must be validated according to ICH Q2(R2) guidelines. This involves formally demonstrating the method's:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: A direct correlation between analyte concentration and signal response across a defined range.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The validation of purity for key pharmaceutical intermediates like 4-Methyl-1-benzothiophene-5-carboxylic acid is a meticulous process that demands a scientifically sound analytical strategy. By employing a reversed-phase LC-MS method with a C18 column and an acidic mobile phase (0.1% formic acid), we can achieve excellent chromatographic performance, characterized by high resolution, sharp peak shapes, and robust retention. Coupling this separation with ESI-negative full scan mass spectrometry provides a comprehensive and sensitive detection system capable of identifying and quantifying the main component while simultaneously screening for known and unknown impurities. This approach establishes a self-validating system that is not only reliable and reproducible but also aligns with the stringent requirements of global regulatory bodies, ensuring the quality and safety of the final pharmaceutical product.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Waters Corporation. Neutral pH Reversed Phase LC-MS Methodology for the Recovery and Characterization of Highly Acidic Peptides of Enbrel.
- ResearchGate. (2017, May). Mass spectra of benzothiophene derivatives extracted from a....
- International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
- ResearchGate. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry.
- Niessen, S., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9VaMW9MjIDe3Rm97Te8yHzW0anT6YZUSAZrSfYDDtuiKH1ao-UPPWWQecDdfUPjJRmJBotqqXHmMU4y3M4HawgD06HaF4iDfux4EtE2lWDGNXJfFA1Yu9ZRNKwvpOHfWjUvHtT21VTq-4zaCLapRYOwmcu3WXARQxhjxo2KALStLI_uLECD-JDKEAjpInokyLooVWVw==](
Structural confirmation of substituted benzothiophene carboxylic acids
Structural Confirmation of Substituted Benzothiophene Carboxylic Acids A Comparative Technical Guide for Drug Development Professionals
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the benzothiophene scaffold is a privileged structure, serving as the core for drugs like Raloxifene and Zileuton. However, introducing a carboxylic acid moiety—critical for solubility and target binding—often creates significant regioisomeric ambiguity. Specifically, distinguishing between benzo[b]thiophene-2-carboxylic acid and benzo[b]thiophene-3-carboxylic acid , or verifying substitution patterns on the benzene ring (positions 4–7), is a frequent bottleneck in scale-up synthesis.
This guide moves beyond basic characterization, providing a rigorous, evidence-based workflow to definitively confirm these structures. We compare the three primary pillars of structural elucidation: NMR Spectroscopy (the routine workhorse), X-Ray Crystallography (the absolute standard), and Mass Spectrometry (the supportive validator).
Comparative Analysis of Methodologies
A. NMR Spectroscopy: The Primary Analytical Engine
NMR is the fastest method for structural confirmation, but for benzothiophenes, 1D spectra are often insufficient due to signal overlap in the aromatic region (7.0–8.5 ppm).
-
The Causality of Choice:
-
1H NMR: Useful for integration but often ambiguous for isomer differentiation.
-
13C NMR: Essential for counting carbons but lacks connectivity data.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Critical. The carboxylic acid carbonyl carbon (~160–170 ppm) is a quaternary center. It has no attached protons. HMBC allows you to see "through" bonds (2-3 bonds away) to connect this carbonyl to the ring protons (H2 or H3).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Critical. Determines spatial proximity. For 3-substituted benzothiophenes, the substituent is spatially close to the H4 proton (the "peri" position), creating a distinct NOE signal not seen in 2-substituted isomers.
-
B. X-Ray Crystallography: The Definitive "Gold Standard"
While NMR infers structure through magnetic environments, X-ray diffraction (XRD) maps electron density to provide an absolute 3D structure.
-
Strategic Application: Used when NMR data is ambiguous (e.g., equilibrating tautomers) or for final regulatory submission packages.
-
Case Insight: Recent studies on 1-benzothiophene-2-carboxylic acid (BTCA) revealed polymorphism (monoclinic
vs. triclinic ), highlighting that crystal packing can influence physicochemical properties like solubility.
C. Mass Spectrometry: The Supportive Validator
MS is rarely standalone for isomer differentiation but is vital for confirming molecular formula and analyzing fragmentation pathways.
-
Fragmentation Logic: Benzothiophene carboxylic acids characteristically lose
( ) and ( ). The ratio of these fragments can sometimes vary between isomers due to the stability of the resulting radical cation, though this is less reliable than NMR.
Data Presentation: Distinguishing Isomers
The following table contrasts the key NMR signatures used to distinguish the 2-COOH and 3-COOH regioisomers.
Table 1: NMR Spectral Signatures for Benzothiophene Isomers
| Feature | 2-Carboxylic Acid Isomer | 3-Carboxylic Acid Isomer | Mechanistic Reason |
| H3 Signal | Singlet (s) or fine doublet (~8.0 ppm) | Absent (Substituted) | H3 is the only proton on the thiophene ring in the 2-isomer. |
| H2 Signal | Absent (Substituted) | Singlet (s) (~8.4 ppm) | H2 is typically more deshielded than H3 due to the sulfur atom's electronegativity. |
| HMBC Correlation | Carbonyl C correlates to H3 | Carbonyl C correlates to H2 | 3-bond coupling ( |
| NOESY Signal | Weak/None to Benzene Ring | Strong NOE to H4 | The 3-position is spatially crowded against the 4-position (peri-interaction). |
| 13C Carbonyl | ~163–165 ppm | ~162–164 ppm | Subtle electronic differences; requires comparative standards. |
Detailed Experimental Protocols
Protocol A: The "Triangulation" NMR Workflow
Objective: Unambiguous assignment of the carboxylic acid position.
-
Sample Preparation:
-
Dissolve 10–15 mg of the analyte in 0.6 mL DMSO-d6 .
-
Note: DMSO is preferred over
for carboxylic acids to prevent dimerization and ensure sharp acid proton peaks (often visible at 13.0+ ppm).
-
-
Acquisition Sequence:
-
Step 1 (1H Standard): 16 scans, 30° pulse. Verify purity.
-
Step 2 (13C {1H} Decoupled): 512 scans. Locate the Carbonyl signal (>160 ppm).
-
Step 3 (HSQC): Map all protonated carbons. Identify H2/H3 vs. Benzene ring protons (H4–H7).
-
Step 4 (HMBC - The Decision Maker): Set long-range coupling constant to 8 Hz.
-
Look for: Cross-peak between the Carbonyl C (~163 ppm) and the singlet proton in the aromatic region.
-
Logic: If C=O couples to a proton that also has an HSQC correlation to a thiophene carbon (C2/C3), the position is confirmed.
-
-
Step 5 (NOESY): Mixing time 500 ms. Check for H3/H4 interaction (3-isomer confirmation).
-
Protocol B: Single Crystal Growth for X-Ray
Objective: Obtain diffraction-quality crystals for absolute configuration.
-
Solvent Selection: Benzothiophene carboxylic acids often crystallize well from polar/non-polar pairs due to the carboxylic acid dimer motif.
-
Procedure (Slow Evaporation):
-
Dissolve 20 mg of compound in 2 mL of Methanol or Acetonitrile (good solubility).
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Place this vial inside a larger jar containing Dichloromethane or Hexane (anti-solvent).
-
Cap the outer jar tightly (Vapor Diffusion method).
-
Allow to stand undisturbed for 3–7 days at room temperature.
-
-
Validation: Harvest crystals and examine under a polarizing microscope for birefringence before mounting.
Visualization of Logical Workflows
Diagram 1: Structural Elucidation Decision Tree
This flowchart guides the researcher from crude product to confirmed structure, prioritizing speed and accuracy.
Caption: Decision tree for distinguishing benzothiophene regioisomers using a hierarchical analytical approach.
Diagram 2: The HMBC Connectivity Logic
Visualizing the specific long-range couplings that differentiate the isomers.
Caption: Comparative connectivity: HMBC (through-bond) vs. NOESY (through-space) correlations.
References
-
Dugarte-Dugarte, A. J., et al. (2021).[1] "Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid." Powder Diffraction, 36(1), 2–13.
-
BenchChem Application Note. (2025). "A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene." BenchChem Technical Guides.
-
Oxford Instruments. (2024).[2] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes.
-
Heliyon. (2019).[3] "Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate." Heliyon, 5(11), e02738.[3]
-
MDPI. (2022). "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents." Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
